Lithium fluoride
Description
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Structure
2D Structure
Properties
IUPAC Name |
lithium;fluoride | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH.Li/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKHYXIUOZZFA-UHFFFAOYSA-M | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[F-] | |
| Source | PubChem | |
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Molecular Formula |
FLi | |
| Record name | lithium fluoride | |
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DSSTOX Substance ID |
DTXSID10894119 | |
| Record name | Lithium fluoride | |
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Molecular Weight |
26.0 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid; [Hawley] White odorless powder; [MSDSonline] | |
| Record name | Lithium fluoride (LiF) | |
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| Record name | Lithium fluoride | |
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Boiling Point |
1673 °C | |
| Record name | LITHIUM FLUORIDE | |
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Solubility |
0.134 g/100 g water at 25 °C; soluble in acid, 0.27 G SOL IN 100 ML WATER @ 18 °C; INSOL IN ALCOHOL; SOL IN HYDROGEN FLUORIDE | |
| Record name | LITHIUM FLUORIDE | |
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Density |
2.640 g/cu cm | |
| Record name | LITHIUM FLUORIDE | |
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Vapor Pressure |
1 mm Hg at 1047 °C | |
| Record name | LITHIUM FLUORIDE | |
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Color/Form |
Cubic crystals (NaCl lattice) or white fluffy powder, Fine white powder | |
CAS No. |
7789-24-4, 12159-92-1, 14885-65-5, 17409-87-9 | |
| Record name | Lithium fluoride | |
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| Record name | Lithium fluoride | |
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| Record name | Lithium fluoride (Li(HF2)) | |
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| Record name | Lithium fluoride (6LiF) | |
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| Record name | Lithium fluoride (7LiF) | |
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| Record name | LITHIUM FLUORIDE | |
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| Record name | Lithium fluoride (LiF) | |
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| Record name | Lithium fluoride | |
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| Record name | LITHIUM FLUORIDE | |
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| Record name | LITHIUM FLUORIDE | |
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Melting Point |
848.2 °C | |
| Record name | LITHIUM FLUORIDE | |
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Theoretical Foundations and Electronic Structure of Lithium Fluoride
Electronic Band Structure Analysis and Associated Optical Transitions in Lithium Fluoride (B91410)
The electronic band structure of a material dictates its optical and electronic properties. For an insulator like lithium fluoride, the large band gap is a defining characteristic.
Theoretical Studies of Charge Transfer Interactions and Electronic Excitations
Theoretical studies have provided deep insights into the nature of charge transfer and electronic excitations in this compound.
DFT-based studies have been instrumental in analyzing charge transfer interactions, for example, in the context of hydrogen storage on LiF. researchgate.netespublisher.com Natural bond orbital (NBO) analysis within these studies shows a charge transfer from adsorbed H₂ molecules to the lithium atom of LiF. researchgate.netespublisher.comespublisher.com In the context of the solid electrolyte interphase (SEI), quantum chemistry calculations have indicated that LiF formation involves a mechanism with both direct anion reduction and electrocatalytic transformation of HF, which are processes involving charge transfer. jcesr.orgresearchgate.netfigshare.com
The study of electronic excitations in LiF is critical for understanding its optical properties. The large band gap of LiF, experimentally determined to be around 14.2 eV, means that high energy is required for electronic excitations. medphysics-irk.ru Theoretical calculations have shown that the band gap is direct at the Γ point. researchgate.net Upon absorption of sufficient energy, an electron is promoted from the valence band, mainly composed of F 2p states, to the conduction band. researchgate.net This process can lead to the formation of excitons, which are bound electron-hole pairs. The exciton (B1674681) peak in LiF has been observed at 12.6 eV. aps.org
Furthermore, theoretical models have been developed to study the non-adiabatic charge transfer dynamics during the collision of ions with a LiF surface, employing multi-reference configuration-interaction methods to calculate ground and excited states and the couplings between them. uni.lu
Computational Modeling of Electronic Trapping Phenomena
Computational modeling has been essential in understanding the phenomenon of electronic trapping in this compound, particularly the formation of color centers and self-trapped excitons and holes.
Upon irradiation, electrons can be trapped at anion vacancies, forming F centers, which are a type of color center. arxiv.org The optical activity of LiF at around 250 nm (4.96 eV) has been attributed to these F centers. arxiv.org Hybrid functional calculations have been used to study the electronic structures of various vacancy cluster defects in LiF, providing a definitive picture of their energetic, spin, and optical properties. arxiv.orgarxiv.org These calculations require careful treatment due to strong electron-phonon coupling, which leads to broad, Stokes-shifted peaks in the photoluminescence spectrum. arxiv.org
The phenomenon of self-trapping is also significant in LiF. Self-trapped holes (Vₖ centers) can be formed, and their diffusion and recombination with trapped electrons are responsible for thermoluminescence peaks. medphysics-irk.ru Theoretical calculations using semi-empirical Hartree-Fock methods have shown that impurity centers in LiF can create quasi-local states within the valence band. medphysics-irk.ru Optical transitions from these states can lead to the formation of self-trapped holes. medphysics-irk.ru The decay of self-trapped excitons in LiF can occur through radiative emission or non-radiative channels, including the formation of Frenkel defects. medphysics-irk.ru The investigation of radioluminescence has shown a decrease in its efficiency in the temperature region where holes become self-trapped. journaldephysique.org
Data Tables
Calculated Properties of this compound
| Property | Value | Method/Functional | Source |
| Lattice Parameter | 4.06 Å | DFT (PBE) | researchgate.net |
| Lattice Parameter | 4.15 Å | DFT (SCAN) | researchgate.net |
| Band Gap | 8.82 eV | DFT (PBE) | researchgate.net |
| Band Gap | 9.26 eV | DFT (SCAN) | researchgate.net |
| Band Gap | ~14.2 eV | Experimental | medphysics-irk.ru |
| Direct Band Gap (Γ→Γ) | 15.2 eV | FP-LAPW | researchgate.net |
| Indirect Band Gap (Γ→L) | 17.4 eV | FP-LAPW | researchgate.net |
| Exciton Peak | 12.6 eV | Experimental | aps.org |
| F Center Absorption | ~4.96 eV (250 nm) | Experimental | arxiv.org |
Interatomic Potentials and Force Field Development for this compound Systems
The accurate simulation of this compound (LiF) systems, from crystalline solids to molten salts and aqueous solutions, relies heavily on the development of precise interatomic potentials and force fields. These models describe the forces between atoms, governing the system's dynamics and properties.
Historically, classical force fields have been employed to model LiF. The Optimized Potentials for Liquid Simulations-All Atom (OPLS-AA) force field, for instance, has been used in molecular dynamics (MD) simulations to describe the interatomic potentials of lithium and fluoride ions in aqueous solutions. derpharmachemica.comyoutube.com These simulations often utilize models like the SPC/E water model and can be employed to study structural and dynamical properties at various concentrations and temperatures. youtube.com The interactions are typically modeled using a combination of a Lennard-Jones potential and a Coulombic term to account for van der Waals and electrostatic forces, respectively. derpharmachemica.com Similarly, the CHARMM36 force field has been applied in atomistic models involving LiF. mdpi.com
Table 1: Lennard-Jones and Electrostatic Parameters for LiF in OPLS-AA Force Field
These parameters are used to model the non-bonded interactions in molecular dynamics simulations of this compound in aqueous solutions. derpharmachemica.com The Lennard-Jones potential describes short-range repulsive and long-range attractive forces, while the electrostatic term handles the ionic interactions.
| Ion | Charge (q) | σ (Å) | ε (kJ/mol) |
|---|---|---|---|
| Li⁺ | +1.0 | 2.12645 | 0.07648 |
| F⁻ | -1.0 | 2.73295 | 3.01248 |
More recently, the field has seen a significant shift towards machine learning (ML) approaches to develop more robust and accurate potentials. Machine Learning Force Fields (MLFFs) and Neural Network Interatomic Potentials (NNIPs) are revolutionizing molecular dynamics by combining the accuracy of quantum mechanical methods like Density Functional Theory (DFT) with the computational efficiency of classical force fields. vaia.comresearchgate.net These advanced potentials are trained on extensive datasets generated from first-principles calculations (ab initio) and can accurately model LiF across various phases and conditions, including solid, liquid, and semi-crystalline states near the melting point. mdpi.comnist.gov
The development of MLFFs for LiF involves training models on thousands of atomic configurations, including crystalline structures under deformation and liquid states at high temperatures. nist.gov This allows the models to capture complex chemical behaviors with high precision. researchgate.net Studies have shown that MLFFs can accurately predict phonon properties and lattice thermal conductivity of solid LiF, matching DFT and experimental results. vaia.com Furthermore, research has highlighted that including virial stresses, in addition to energies and forces, in the training of MLFFs is crucial for accurately capturing phase transitions, such as the nucleation and crystallization of rock salt LiF from a molten state. oaepublish.com This approach provides a computational speedup of several orders of magnitude while maintaining ab initio accuracy, enabling simulations on larger systems and over longer timescales. mdpi.com
Theoretical Examination of this compound Stability and Reactivity Descriptors
The stability and reactivity of this compound are fundamental properties that have been extensively investigated using theoretical methods, primarily those based on Density Functional Theory (DFT). These studies provide critical insights into LiF's electronic structure, chemical behavior, and suitability for various applications, particularly in energy storage.
Stability of this compound
Theoretical analyses consistently show that LiF possesses high chemical and electrochemical stability. scispace.comderpharmachemica.com Joint Density Functional Theoretical (JDFT) studies have revealed that as a component of the solid electrolyte interphase (SEI) in batteries, LiF is more stable and facilitates faster ion diffusion than common SEI components like lithium carbonate (Li₂CO₃). scispace.comderpharmachemica.com The barrier for surface diffusion of lithium ions over a LiF surface is significantly lower (0.03–0.15 eV) than on other substrates, which is a key factor in promoting smooth electrodeposition and suppressing the growth of dendrites in lithium metal batteries. scispace.comscribd.comresearchgate.net
The structural stability of LiF has also been a subject of theoretical inquiry. DFT calculations confirm that the rock salt crystal structure is thermodynamically favored over other potential phases like wurtzite. oaepublish.com However, accurate prediction of this phase stability requires the inclusion of dispersion interactions (e.g., using PBE-D3 or r²SCAN functionals) in the calculations. oaepublish.com The experimental band gap of LiF is approximately 14.2 eV, and theoretical calculations using various DFT methods have been performed to reproduce this value, highlighting the material's nature as a wide-bandgap insulator. scispace.comaip.org
Table 2: Theoretical Properties Related to LiF Stability and Electronic Structure
A collection of theoretical and experimental values for properties that define the stability and electronic nature of this compound. These values are derived from various computational methods and experimental measurements.
| Property | Theoretical Value | Method/Comment | Reference |
|---|---|---|---|
| Li⁺ Surface Diffusion Barrier | 0.03–0.15 eV | JDFT analysis on LiF surface | scispace.comderpharmachemica.com |
| Experimental Band Gap | ~14.2 eV | Experimental measurement | scispace.com |
| Calculated Band Gap (PBE) | 9.07 eV | DFT Calculation | aip.org |
| Calculated Band Gap (GW@PBE) | 13.62 eV | DFT with GW correction | aip.org |
| HOMO-LUMO Gap (Pure Cubic Nanostructure) | 7.04 eV | DFT Calculation | scispace.com |
Reactivity Descriptors
Conceptual DFT provides a powerful framework for understanding chemical reactivity through various descriptors. derpharmachemica.com These descriptors, such as electronegativity (χ), chemical hardness (η), and Fukui functions, are derived from the electronic structure of a molecule and can predict its reactive behavior. derpharmachemica.comlibretexts.org
For LiF, these descriptors are defined based on its ionization potential (IP) and electron affinity (EA). scispace.com
Electronegativity (χ) , a measure of an atom's ability to attract electrons, is the negative of the chemical potential (µ). scispace.com It can be calculated as χ = -µ = (IP + EA) / 2 . Fluorine has the highest electronegativity (3.98 on the Pauling scale), while lithium's is low (~1.0), leading to the highly ionic nature of the Li-F bond. vaia.comoaepublish.com
Chemical Hardness (η) represents the resistance to a change in electron distribution. scispace.com A hard molecule has a large HOMO-LUMO gap. libretexts.org It is calculated as η = (IP - EA) / 2 . scispace.com
Fukui Functions (f(r)) are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic (f⁺), electrophilic (f⁻), and radical attacks (f⁰). mdpi.comresearchgate.net
First-principles calculations on LiF nanostructures have been used to determine these values. For a pure cubic LiF nanostructure, the ionization potential was found to be 7.93 eV. scispace.com The chemical potential and chemical hardness were calculated to be in the range of 3.42–4.63 eV and around 1.26 eV (for a defect structure), respectively. scispace.com These descriptors are crucial for predicting how LiF will interact with other chemical species, for instance in the context of hydrogen storage or as a component in complex chemical systems. researchgate.netresearchgate.net
Table 3: Conceptual DFT Reactivity Descriptors for LiF Nanostructures
Global reactivity descriptors for this compound nanostructures calculated using Density Functional Theory. These values help in predicting the chemical behavior and stability of the material. scispace.com
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Ionization Potential (IP) | - | 7.93 |
| Chemical Potential (µ) | -(IP + EA) / 2 | -3.42 to -4.63 |
| Chemical Hardness (η) | (IP - EA) / 2 | ~1.26 (defect structure) |
Advanced Synthesis and Controlled Fabrication Methodologies for Lithium Fluoride Materials
Methods for Single Crystal Growth of Lithium Fluoride (B91410) for Research Applications
The production of high-purity lithium fluoride (LiF) single crystals is essential for various research and technological applications, particularly in optics and dosimetry. Growth from a melt is the most common approach, with several techniques developed to control the crystallization process and obtain large, high-quality crystals.
The Bridgman-Stockbarger method is a widely utilized technique for growing large single-crystal ingots, or boules, of LiF. wikipedia.orgbritannica.com The method is based on the principle of directional solidification. alineason.comwebsite-files.com In this process, polycrystalline LiF material is placed in a crucible, typically with a conical tip, and heated in a furnace to a temperature above its melting point (845°C). wikipedia.orgsputtertargets.net The crucible is then slowly lowered from a hot zone of the furnace into a cooler zone, moving through a sharp temperature gradient. alineason.comspiedigitallibrary.org
Crystallization begins at the cool, conical tip of the crucible, which encourages the formation of a single nucleus. britannica.com As the crucible continues its slow translation into the cooler zone, the solid-liquid interface moves progressively upward, and the entire melt solidifies into a single crystal that assumes the orientation of the initial seed crystal. wikipedia.orgwebsite-files.com A key modification by Donald C. Stockbarger introduced a baffle between the hot and cold zones of the furnace, which allows for better control over the temperature gradient at the melt/crystal interface. wikipedia.org This technique can be implemented in both vertical and horizontal configurations. alineason.com The Bridgman-Stockbarger method has been successfully used to grow optical quality LiF single crystals, including those doped with impurities like magnesium and titanium for thermoluminescent applications.
Besides the Bridgman-Stockbarger method, other melt-growth techniques are employed for producing LiF single crystals, each with specific advantages.
Czochralski Method : This technique, also known as the pulling technique, is a prominent method for growing single crystals of salts, semiconductors, and metals. wikipedia.orgjiwaji.edu The process involves melting the LiF raw material in a crucible and maintaining the melt at a temperature just above its freezing point. jiwaji.edulintoncrystal.com A seed crystal, attached to a rotating rod, is lowered to touch the surface of the melt. lintoncrystal.com As the rod is slowly pulled upwards while rotating, the crystal grows from the seed, extracting a large, cylindrical, single-crystal ingot from the melt. wikipedia.orglintoncrystal.com Precise control of the temperature gradients, pulling rate, and rotation speed is crucial for producing high-quality, defect-free crystals. wikipedia.org The Czochralski method has been successfully applied to grow LiF crystals for various applications, including for use as fluorescent nuclear track detectors. researchgate.net
Kyropoulos Method : Developed by Spyro Kyropoulos in 1926, this method is particularly suited for growing large, low-stress alkali halide crystals. wikipedia.orgcore.ac.uk In this technique, a seed crystal is dipped onto the surface of the LiF melt, but unlike the Czochralski method, it is not pulled out. ecmlabsolutions.comdjeva.com Instead, the crystal grows downwards into the melt as the temperature of the crucible is slowly lowered. taylorandfrancis.com The result is a large boule with a diameter close to that of the crucible itself. taylorandfrancis.com The Kyropoulos method is characterized by very low temperature gradients and a stable growth environment, which minimizes internal stress and lattice defects in the resulting crystal. wikipedia.orgecmlabsolutions.com
| Growth Technique | Principle | Key Features | Primary Application for LiF |
| Bridgman-Stockbarger | Directional solidification of melt in a moving crucible through a temperature gradient. wikipedia.orgalineason.com | Can be configured vertically or horizontally; good control over temperature gradient. wikipedia.orgalineason.com | Production of large, doped, and undoped single crystals for optical and dosimetry use. |
| Czochralski | Pulling a crystal from the melt using a seed crystal. wikipedia.orglintoncrystal.com | High growth rate; produces cylindrical ingots; precise control of diameter. jiwaji.edu | Growth of high-purity single crystals for semiconductor and detector applications. wikipedia.orgresearchgate.net |
| Kyropoulos | Crystal grows from a seed into the melt via slow cooling, without pulling. taylorandfrancis.com | Produces very large, low-stress boules; low thermal gradients during growth. wikipedia.orgecmlabsolutions.com | Growth of large, high-quality optical crystals. wikipedia.orgcore.ac.uk |
Thin Film Deposition Techniques for this compound
Thin films of this compound are critical components in optical coatings, particularly for deep ultraviolet (UV) applications, and as interfacial layers in energy storage devices. aip.org Various deposition techniques are used to fabricate these films, broadly categorized as chemical vapor deposition (CVD) and physical vapor deposition (PVD). lesker.com
Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface chemical reactions. aip.orgasu.edu It is renowned for producing highly conformal, uniform, and pinhole-free films with precise thickness control at the atomic scale, making it ideal for coating complex, high-aspect-ratio structures. aip.orggoogle.com Several precursor chemistries have been developed for the ALD of LiF.
One route uses lithium tert-butoxide (LiOtBu) and ammonium (B1175870) fluoride (NH4F) as the lithium and fluorine sources, respectively. This process operates over a broad temperature range of 150–300 °C and yields a growth per cycle (GPC) of approximately 50.9 picometers per cycle at 225 °C. aip.org The resulting films are uniform and free of nitrogen contamination. aip.org
Another established ALD process for LiF involves the use of lithium hexamethyldisilazide (LiHMDS) and hydrogen fluoride (HF). mdpi.comresearchgate.net This method can deposit self-limiting films at temperatures between 100 °C and 250 °C. mdpi.com At 150 °C, the deposition rate is approximately 0.15 Å per cycle. mdpi.comresearchgate.net However, the use of HF as a precursor requires stringent safety precautions. aip.org
A third method utilizes a sequence of three precursors: Mg(thd)2 (thd = 2,2,6,6-tetramethyl-3,5-heptanedionate), titanium tetrafluoride (TiF4), and Lithd. acs.orgacs.org This process produces crystalline LiF films at deposition temperatures between 300–350 °C with a growth rate of about 1.4 Å per cycle. The films are reported to be pure LiF with only minor impurities. acs.org
| Lithium Precursor | Fluorine Precursor | Other Precursors | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) |
| Lithium tert-butoxide (LiOtBu) | Ammonium fluoride (NH4F) | None | 150–300 aip.org | ~0.51 (at 225 °C) aip.org |
| Lithium hexamethyldisilazide (LiHMDS) | Hydrogen fluoride (HF) | None | 100–250 mdpi.com | ~0.15 (at 150 °C) mdpi.comresearchgate.net |
| Lithd | Titanium tetrafluoride (TiF4) | Mg(thd)2 | 300–350 acs.orgacs.org | ~1.4 acs.org |
Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. lesker.comgoogle.com While less common than PVD for LiF, CVD methods have been developed for specific applications. sputtertargets.net
One such method involves the fabrication of a LiF coating on a lithium metal anode for battery applications. mdpi.com In this process, polyvinylidene fluoride (PVDF) is pyrolyzed at a high temperature, causing it to decompose and release hydrogen fluoride (HF) gas. This HF gas then reacts with the surface of the lithium metal at a lower temperature to form a stable and uniform LiF layer. mdpi.com This CVD-generated LiF layer serves as an artificial solid electrolyte interphase (SEI) that can suppress dendrite growth and improve the cycling stability of lithium metal batteries. mdpi.com
Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods where a material is converted into a vapor phase, transported, and then condensed as a thin film onto a substrate. wikipedia.org PVD techniques, particularly thermal and e-beam evaporation, are the most common methods for depositing LiF films for optical applications. mdpi.comenea.itoptica.org
Thermal Evaporation : In this method, LiF source material, typically in powder or pellet form, is placed in a crucible made of a refractory material like tantalum. enea.itlesker.com The crucible is resistively heated in a high-vacuum chamber (≤ 10-6 Torr) until the LiF sublimes or evaporates. optica.orglesker.com The vaporized material then travels in a line-of-sight path and condenses on the substrate. asu.edu Deposition rates of 1-2 angstroms per second are achievable. lesker.comlesker.com For optimal film quality, the substrate is often heated to 200-300°C during deposition. lesker.com
Electron-Beam (E-beam) Evaporation : This technique uses a high-energy electron beam to heat and vaporize the LiF source material in a crucible. lesker.comlesker.com It is rated as a 'good' method for LiF deposition. lesker.com Recommended crucible liners include tantalum, tungsten, or molybdenum. lesker.comlesker.com The e-beam must be sufficiently diffused to prevent "hole drilling" in the source material. lesker.comlesker.com Careful control of the fill volume in the crucible is important to avoid electrical shorts. lesker.com Like thermal evaporation, e-beam evaporation is a line-of-sight deposition process performed under high vacuum. asu.edu
| PVD Technique | Principle | Crucible/Liner Material | Typical Deposition Rate | Key Process Notes |
| Thermal Evaporation | Resistive heating of source material in a crucible to cause sublimation/evaporation. enea.itlesker.com | Tantalum, Alumina lesker.com | 1–2 Å/s lesker.comlesker.com | Substrate heating (200-300°C) is recommended. lesker.com |
| E-beam Evaporation | Bombardment of source material with a high-energy electron beam to cause vaporization. lesker.com | Tantalum, Tungsten, Molybdenum lesker.comlesker.com | ~4 nm/s (in specific high-density processes) optica.org | Requires diffused beam; careful control of melt level is critical. lesker.comlesker.com |
Precipitation and Solution-Based Synthesis Routes for High-Purity this compound
Solution-based methods, particularly controlled precipitation, are fundamental in producing high-purity this compound. These techniques involve the reaction of a soluble lithium salt with a fluoride source in an aqueous medium, leading to the precipitation of solid LiF due to its low solubility in water.
Controlled Precipitation from Aqueous Solutions
The synthesis of this compound via precipitation from aqueous solutions is a common and effective method for obtaining the compound in a solid, purified form. The process typically involves reacting a lithium-containing solution with a source of fluoride ions. A frequently employed reaction is the neutralization of lithium hydroxide (B78521) (LiOH) with hydrofluoric acid (HF). researchgate.net Another approach involves the reaction of a lithium salt, such as lithium carbonate (Li₂CO₃) or lithium hydrocarbonate, with hydrofluoric acid or another fluoride salt. mdpi.comgoogle.com
One method details the slow addition of a lithium hydrocarbonate solution to a reactor containing an excess of hydrofluoric acid, which results in the precipitation of LiF with a high content of the main substance. google.com This is attributed to the fluoride ion being in excess during deposition, which, given the low solubility of LiF, favors the formation of this compound crystals without significant inclusion of other ions. google.com Another process describes dissolving industrial-grade lithium hydroxide in water, purifying the solution via an extractant, and then reacting it with an ammonium bifluoride solution to precipitate LiF crystals. google.com The resulting precipitate is then collected, washed, and dried to yield the final product. researchgate.net
Optimization of Reaction Parameters for Purity and Morphology
The purity and morphology (particle size and shape) of the synthesized this compound are highly dependent on the precise control of various reaction parameters. researchgate.net Key parameters that are optimized include temperature, pH, reactant concentrations (supersaturation), reaction time, and agitation method. researchgate.netresearchgate.net
Research has shown that parameters such as temperature, reaction time, and the concentration of hydrofluoric acid can significantly influence the outcome of the synthesis. mdpi.comconicet.gov.ar For instance, in one study, this compound nanopowder was successfully synthesized at a temperature of 25°C, a pH of approximately 2–3, with a very short reaction time (less than 1 second), and using an ultrasonic bath for agitation. researchgate.net The use of different solvents, such as ethanol, and varying the concentration of the lithium precursor have also been shown to control particle growth and aggregation. researchgate.net
The following table summarizes the influence of various reaction parameters on the synthesis of this compound powder.
| Parameter | Condition | Effect | Source(s) |
| Temperature | Increased from 5°C to 75°C | Pronounced effect on particle size; lower temperatures lead to lower nucleation rates. | researchgate.net |
| pH | Controlled between 2 and 3 | Optimal for producing fine LiF powders. | researchgate.net |
| Reactant Concentration | Higher supersaturation | Leads to increased nucleation and smaller particle sizes. | researchgate.net |
| Reaction Time | Less than 1 second | Favors the formation of smaller particles by stopping the reaction quickly. | researchgate.net |
| Agitation Method | Ultrasonic bath vs. Magnetic stirrer | Influences the system's energy and particle formation. | researchgate.net |
| Decomposition Temperature | 300°C (in a sol-gel method) | Identified as an optimum condition for controlling particle growth. | researchgate.net |
Synthesis of Nanostructured this compound Materials
The fabrication of this compound with controlled nanostructures, such as nanofibers and nanopowders, has garnered significant interest due to the enhanced properties these materials exhibit compared to their bulk counterparts. nanorh.com These properties include increased surface area, reactivity, and ionic conductivity, making them suitable for advanced applications. nanorh.com
Fabrication of this compound Nanofibers
A novel method for synthesizing unique, serrated this compound nanofibers (LiF-NFs) involves a facile 'ice-sublimation'-induced crystallization process. oup.com This technique results in the formation of millimeter-long, single-crystal nanofibers, which can be processed into a free-standing, porous interlayer. oup.comoup.com Unlike conventional solution-drying methods that typically yield micron-sized cubic particles, the freeze-drying approach produces a white, cotton-like aerogel composed of ultra-long nanofibers with a distinct serrated morphology. oup.com This unique structure provides a continuous path for lithium-ion transport, which is beneficial for applications in lithium-metal batteries. oup.com
Synthesis of Submicron and Nanopowder Forms
Submicron and nanopowder forms of this compound are synthesized through various chemical methods that allow for precise control over particle size, morphology, and surface characteristics. nanorh.comnanorh.com Common techniques include precipitation, sol-gel processing, and hydrothermal synthesis. nanorh.comnanorh.com
One precipitation method involves the rapid addition of hydrofluoric acid to a lithium hydroxide solution under mechanical stirring, followed by centrifugation, washing, and vacuum drying to produce sub-micro sized LiF. researchgate.net Sol-gel methods have also been explored, using precursors like lithium acetate (B1210297) dehydrate and trifluoroacetic acid. researchgate.net In this approach, parameters such as the choice of solvent (e.g., ethanol), lithium ion concentration, and decomposition temperature are optimized to control particle growth and aggregation, with the addition of organic additives like oleic acid helping to produce finer nanoparticles in the 70–90 nm range. researchgate.net These methods can produce LiF nanoparticles with sizes ranging from 5 to 100 nm. fusnano.com The resulting nanocomposites of this compound and metal can feature ultrafine particles around 5 nm. nih.gov
The table below outlines various methods for synthesizing nanostructured LiF.
| Synthesis Method | Precursors | Key Parameters | Resulting Morphology | Source(s) |
| Ice-Sublimation | Not specified | Freeze-drying | Millimeter-level, serrated nanofibers | oup.com |
| Precipitation | Lithium hydroxide, Hydrofluoric acid | Temperature (25°C), pH (2-3), Ultrasonic agitation | Nanopowder | researchgate.net |
| Sol-Gel | Lithium acetate dehydrate, Trifluoroacetic acid | Solvent (ethanol), Li⁺ concentration (0.5 mol/l), Decomposition temp. (300°C) | Nanopowder (70-90 nm with oleic acid) | researchgate.net |
| Solid State Reduction | Metal fluorides, Li₃N | Mechanical milling | Nanocomposites (2-10 nm crystallites) | rutgers.edu |
Recycling-Oriented Synthesis of this compound from Spent Materials
The increasing demand for lithium has spurred the development of methodologies to recycle and recover lithium compounds from spent materials, particularly from lithium-ion batteries (LIBs). mdpi.comsemanticscholar.org These recycling processes are of great commercial and environmental importance, aiming to create a circular economy for critical elements like lithium. conicet.gov.arresearchgate.net
A prominent recycling route involves a hydrometallurgical process to recover lithium from the cathode material of spent LIBs, which often contains lithium cobalt oxide (LiCoO₂). researchgate.netnih.gov The process begins with the leaching of the cathode material using an acid. One study utilized hydrofluoric acid (HF) as the leaching agent, where parameters such as HF concentration, temperature, reaction time, solid-liquid ratio, and stirring speed were optimized. mdpi.comresearchgate.net An optimal dissolution of nearly 60% was achieved at 75°C after 120 minutes with a 15% (v/v) HF concentration. mdpi.com
Another approach employed formic acid and hydrogen peroxide as leaching agents, achieving leaching efficiencies of over 99% for both lithium and cobalt under optimized conditions (60°C, 20 minutes, 20 g/L solid-to-liquid ratio). nih.govrsc.org
After the metals are leached into the solution, subsequent steps involve separation and precipitation. Cobalt can be precipitated first, often by adjusting the pH. mdpi.com Following cobalt removal, lithium is recovered from the remaining solution. One method to achieve this is by evaporating the solvents to increase the concentration of lithium ions beyond the solubility product constant of LiF, leading to its precipitation. mdpi.com Through such fractional precipitation techniques, a final this compound product with a purity of 99.0% can be obtained. nih.gov This recycling-oriented synthesis demonstrates an effective pathway to produce valuable LiF from waste streams. nih.govrsc.org
The table below summarizes the conditions and outcomes of a recycling process for LiF synthesis from spent LIBs.
| Process Step | Leaching Agent(s) | Optimal Conditions | Outcome | Source(s) |
| Leaching | Hydrofluoric Acid (HF) | 75°C, 120 min, 15% (v/v) HF, 2% (w/v) solid-liquid ratio, 330 rpm | ~60% dissolution of LiCoO₂ | mdpi.com |
| Leaching | Formic Acid & H₂O₂ | 60°C, 20 min, 20 g L⁻¹ solid-to-liquid ratio | 99.90% Li leaching efficiency | nih.govrsc.org |
| Recovery | Fractional Precipitation | Evaporation of solvents post-cobalt removal | 80% Li recovery as LiF with >94% purity | mdpi.comconicet.gov.ar |
| Recovery | Fractional Precipitation | Not specified | 99.0% purity LiF obtained | nih.govrsc.org |
Hydrometallurgical Approaches for Lithium Recovery as this compound
Hydrometallurgical processes are increasingly investigated for the recovery of valuable metals from various sources, including spent lithium-ion batteries (LIBs) and brines. atomfair.commdpi.com These methods, which involve aqueous solutions for leaching and separation, offer a promising route for sustainable lithium sourcing and recycling. atomfair.comulisboa.pt A key focus within this field is the recovery of lithium in the form of this compound (LiF), a stable compound with various industrial applications. mdpi.com
The typical hydrometallurgical route for recovering lithium as this compound from spent LIBs involves a multi-step process. rsc.org Initially, the cathode material, often containing lithium cobalt oxide (LiCoO2), is leached using an acidic solution to dissolve the metals. mdpi.com Various acids, both inorganic (e.g., sulfuric acid, hydrochloric acid) and organic (e.g., formic acid, citric acid), have been utilized as leaching agents, often in combination with a reducing agent like hydrogen peroxide (H2O2) to enhance the dissolution of cobalt and other metals. mdpi.comnih.gov
Following the leaching step, the resulting solution, or leach liquor, contains lithium ions along with other metallic ions from the cathode material. ulisboa.pt The subsequent crucial step is the selective separation and purification of lithium. This is often achieved through fractional precipitation, where the pH and temperature of the solution are carefully controlled to precipitate out other metals, such as cobalt, while leaving lithium in the solution. rsc.orgnih.gov Finally, this compound is precipitated from the purified lithium-containing solution, typically by introducing a fluorine source. mdpi.com
One study proposed a hydrometallurgical process using formic acid and hydrogen peroxide to leach lithium and cobalt from spent LiCoO2 cathodes. nih.gov By optimizing conditions such as temperature, reaction time, and solid-to-liquid ratio, leaching efficiencies of over 99.90% for lithium and 99.96% for cobalt were achieved. rsc.orgnih.gov After the separation of cobalt, high-purity this compound (99.0%) was obtained through fractional precipitation. rsc.orgnih.gov
Another approach investigated the use of hydrofluoric acid (HF) as the leaching agent for LiCoO2 from spent LIBs. mdpi.com This method directly introduces the fluoride ion during the leaching stage. The study explored the influence of various parameters, including HF concentration, temperature, and reaction time, on the dissolution of the cathode material. mdpi.comresearchgate.net The results indicated that increasing these parameters favored the leaching reaction. mdpi.com Following the separation of cobalt, this compound was precipitated by evaporating the solvent. mdpi.comsemanticscholar.org This process yielded this compound with a purity of 98.4 wt%. mdpi.comsemanticscholar.org
The effectiveness of different leaching agents and conditions is a critical area of research in optimizing the hydrometallurgical recovery of this compound. The choice of acid and reducing agent, along with operational parameters, significantly impacts the efficiency of metal extraction and the purity of the final product. mdpi.comnih.gov
Detailed Research Findings on Hydrometallurgical Recovery of this compound
| Leaching Agent(s) | Source Material | Optimal Leaching Conditions | Leaching Efficiency (Li) | Leaching Efficiency (Co) | Final Product Purity | Reference |
| Formic Acid, Hydrogen Peroxide | Spent LiCoO2 Cathode | Temp: 60°C, Time: 20 min, S/L Ratio: 20 g/L | >99.90% | >99.96% | 99.0% LiF | rsc.orgnih.gov |
| Hydrofluoric Acid (HF) | Spent LiCoO2 Cathode | Temp: 75°C, Time: 120 min, HF Conc: 15% (v/v) | ~80% (Recovery) | ~98% (Recovery) | 98.4 wt% LiF | mdpi.comsemanticscholar.org |
Optimal Conditions for Leaching with Formic Acid and H2O2
| Parameter | Optimal Value | Lithium Leaching Efficiency | Cobalt Leaching Efficiency |
| Molar Ratio (Formic Acid:LiCoO2) | 10:1 | >99.90% | >99.96% |
| Temperature | 60°C | >99.90% | >99.96% |
| Solid-to-Liquid Ratio | 20 g/L | >99.90% | >99.96% |
| Reaction Time | 20 min | >99.90% | >99.96% |
Advanced Characterization Techniques and Spectroscopic Probes of Lithium Fluoride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Lithium Fluoride (B91410) Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the local chemical environment and dynamics of specific nuclei. In the context of lithium fluoride, ⁷Li and ¹⁹F NMR are particularly valuable for elucidating ion speciation, mobility, and transport mechanisms, which are critical for applications like lithium-ion batteries where LiF is a key component of the solid electrolyte interphase (SEI). mines.edumines.edu
⁷Li and ¹⁹F NMR spectroscopy allows for the direct observation of lithium and fluoride ions, respectively, providing insights into their chemical state and interactions within a given system. mines.edu The chemical shift in an NMR spectrum is highly sensitive to the local electronic environment of the nucleus. For instance, changes in the ⁷Li NMR chemical shift can indicate alterations in the solvation shell of the lithium ion or its association with other species. acs.org Similarly, ¹⁹F NMR can track the equilibrium between fluoride ions (F⁻) and other fluorine-containing species like hydrofluoric acid (HF). mines.edu
Studies on electrolytes containing LiF have shown that the line broadening and resonance position in ⁷Li NMR spectra change with increasing salt concentration, suggesting a modification of the local environment of the Li⁺ ion. acs.org For example, the full width at half-maxima (FWHM) of the ⁷Li peak has been observed to increase with higher concentrations of lithium salt, indicating changes in ion dynamics and interactions. acs.org Furthermore, ¹⁹F NMR is instrumental in studying the solvation of the fluoride anion; the chemical shift of F⁻ can vary significantly depending on the solvent, with a wide range of about 70 ppm observed across different solvents. researchgate.net This sensitivity allows for detailed investigation of ion-solvent and ion-ion interactions.
Research findings have demonstrated that ⁷Li and ¹⁹F NMR can differentiate between various ionic species and their aggregates in solution. mines.edumagritek.com By analyzing the chemical shifts and line shapes, researchers can gain a qualitative and quantitative understanding of ion pairing and clustering, which directly impacts the mobility of charge carriers. mines.edu
Pulsed Field Gradient (PFG) NMR is a specialized NMR technique used to measure the self-diffusion coefficients of atomic and molecular species. acs.orgmit.edu This method applies magnetic field gradients to label the position of nuclei based on their resonance frequency. Any movement of the nuclei during a set diffusion time results in a measurable change in the NMR signal, from which the diffusion coefficient can be calculated. acs.org
The diffusion coefficients obtained from PFG-NMR are an average contribution from both individual charged ions and any neutral ion aggregates that may be present. acs.org Slower diffusion of aggregates compared to free ions can lead to a lower measured diffusion coefficient. acs.org This technique has been successfully employed to study ion transport in various electrolyte systems, revealing, for example, how the diffusion of anions and cations changes with the addition of a lithium salt. acs.org
| Ion/Molecule | Diffusion Coefficient (D) | Conditions | Reference |
| (FuA)⁻ anion | Faster than (P₄₄₄₄)⁺ cation | Neat (P₄₄₄₄)(FuA) IL | acs.org |
| (FuA)⁻ anion | Slower than (P₄₄₄₄)⁺ cation | After doping with Li salt | acs.org |
| Li⁺ ion | Slower than other ions | Across the studied temperature range | acs.org |
Table 1: Relative Ion Diffusion in a Sample Electrolyte System Studied by PFG-NMR.
Electrophoretic NMR (eNMR) is an advanced technique that combines PFG-NMR with the application of an electric field. mines.edu This allows for the direct measurement of the electrophoretic mobility of ions, which is their drift velocity in response to an electric field. researchgate.net Unlike PFG-NMR, which measures random thermal motion (diffusion), eNMR quantifies the directional movement of charged species, providing a direct measure of their contribution to ionic conductivity. mines.eduresearchgate.net
The technique is capable of independently resolving the mobilities of different ions in an electrolyte, such as Li⁺ and F⁻. mines.edu This is achieved by observing the phase shift of the NMR signal induced by the electric field, which is proportional to the ion's electrophoretic mobility. researchgate.net By measuring the mobilities of both cations and anions, eNMR can provide a model-free determination of transference numbers, which describe the fraction of the total ionic current carried by a specific ion. researchgate.net
| Ion | Electrophoretic Mobility (μ) | Conditions | Reference |
| Lithium (⁷Li) | Positive | PEO/LiTFSA, 90°C | researchgate.net |
| TFSA (¹⁹F) | Negative | PEO/LiTFSA, 90°C | researchgate.net |
| Lithium (⁷Li) | ~0.2 (Transference Number) | PEO/LiTFSA, concentration independent | researchgate.net |
Table 2: Electrophoretic Mobility and Transference Numbers from eNMR.
Operando and Ex Situ Structural and Chemical Characterization of this compound Interfaces
Understanding the properties of this compound at interfaces, particularly the solid-electrolyte interphase (SEI) in batteries, requires characterization techniques that can probe the surface and near-surface regions. Both ex situ (after testing) and operando (during operation) methods are employed to gain a comprehensive picture of the SEI's formation, evolution, and chemical composition. acs.orgresearchgate.net
Ex situ techniques, such as X-ray Photoelectron Spectroscopy (XPS) and cryogenic transmission electron microscopy (cryo-TEM), are widely used to study battery interphases. acs.org XPS is highly surface-sensitive, providing chemical and electronic information from the top 5-10 nm of a material. acs.org It has been used to confirm the presence and chemical state of LiF in the SEI. For example, analysis of LiF layers formed on lithium metal has been conducted using XPS to determine the fluorine atomic percentage. pnas.org However, ex situ analysis can be hampered by the dynamic and reactive nature of these interfaces, making sample handling without introducing artifacts challenging. researchgate.net
Operando techniques aim to overcome these limitations by characterizing the interface under working conditions. researchgate.net Techniques like operando ion beam analysis (IBA) have been developed to profile the concentration of lithium and fluorine across an electrode's thickness during battery cycling. cea.fr These studies have revealed inhomogeneous distributions of lithium and fluorine, with higher fluorine concentrations often observed near the electrode/electrolyte interface. cea.fr Such direct observations provide crucial information about electrolyte degradation and the mechanisms of capacity fading that may be linked to LiF formation and distribution. cea.fr Other operando methods like Sum Frequency Generation (SFG) spectroscopy have been used to probe the molecular orientation and decomposition at electrode surfaces, providing insights into the initial stages of SEI formation. acs.org
Thermoluminescence Kinetic Studies in this compound Crystals
Thermoluminescence (TL) is a phenomenon where a material, after being exposed to ionizing radiation, emits light when heated. The study of TL in this compound crystals provides valuable information about electron and hole traps within its crystal lattice. The kinetic analysis of this process reveals parameters such as trap depth (activation energy) and the frequency factor associated with these traps. aip.orgaps.org
Isothermal decay is an experimental method used to study the kinetics of thermoluminescence. In this technique, a crystal that has been irradiated is held at a constant temperature, and the decay of the luminescent intensity over time is measured. aip.org This decay curve provides direct insight into the reaction rate mechanisms governing the release of trapped charge carriers.
The analysis of isothermal decay in LiF crystals has been interpreted using a simple reaction rate mechanism. aip.org This model often assumes that the thermoluminescent process involves the thermal release of trapped electrons, which then recombine with trapped holes at luminescence centers, emitting light in the process. researchgate.net The rate of this process is dependent on the temperature and the energy depth of the electron traps.
Studies have identified several principal types of electron traps in this compound, each with a characteristic trapping energy. For instance, early kinetic studies of x-ray activated LiF single crystals identified two main electron traps with trapping energies of 19,800 cal/mole and 45,300 cal/mole. aip.org The decay of the luminescence intensity at a constant temperature follows a specific kinetic order, which describes the underlying recombination process. Several glow peaks in LiF have been found to follow first-order kinetics. aps.org The analysis of isothermal decay complements the data obtained from "glow curve" experiments, where the temperature is increased at a constant rate. aip.org
| Peak Temperature (°K) | Activation Energy (eV) | Pre-exponential Factor (s⁻¹) | Kinetic Order | Reference |
| 119 | 0.28 | 2.7 x 10⁸ | First | aps.org |
| 133 | 0.14 | 3.1 x 10³ | - | aps.org |
| 147 | 0.17 | 8.3 x 10³ | First | aps.org |
| 158 | 0.29 | 3.4 x 10⁷ | - | aps.org |
| 194 | 0.31 | 1.8 x 10⁷ | - | aps.org |
| 255 | 0.53 | 4.7 x 10⁹ | First | aps.org |
| ~473 (200°C) | ~0.86 (19,800 cal/mole) | - | - | aip.org |
| - | ~1.96 (45,300 cal/mole) | - | - | aip.org |
Table 3: Thermoluminescence Kinetic Parameters for Major Glow Peaks in this compound.
Electron Trapping Energy Determination
The phenomenon of thermoluminescence (TL) in this compound is intricately linked to the presence of electron and hole traps within its crystal lattice. When LiF crystals are exposed to ionizing radiation, such as gamma rays, electrons are excited and can become trapped in lattice defects. aip.orgaip.org Subsequent heating of the material provides the thermal energy necessary for these trapped electrons to escape and recombine with trapped holes, a process that results in the emission of light, known as a glow curve. aip.orgiaea.org The temperature at which peaks in the glow curve appear is characteristic of the energy depth of the electron traps. iaea.org
Detailed studies have correlated specific glow peaks with optical absorption bands. For instance, a dominant glow peak observed around 200°C is associated with an absorption band at 310 mμ, while a smaller peak at 100°C corresponds to a 380 mμ absorption band. aip.org The F-center, an electron trapped in an anion vacancy, which absorbs at 250 mμ, is believed to be the electron trap connected to both of these glow peaks. aip.org It is proposed that the centers absorbing at 310 and 380 mμ are trapped-hole centers. The thermoluminescence occurs when these holes are thermally ionized, and the subsequent recombination with electrons at an impurity center, possibly related to aluminum (Al) and absorbing at 196 mμ, produces the visible light emission. aip.org The presence of magnesium (Mg) impurities is thought to be involved in the formation of the 310 and 380 mμ centers. aip.orgnrc.gov
The determination of the trap activation energy (E) is crucial for understanding the kinetics of thermoluminescence. Various methods are employed to calculate these energies from the glow curves. One such approach, based on the Randall-Wilkins model, has been used to determine trap energies in LiF phosphors. akjournals.com For a LiF+NaF phosphor doped with Titanium (Ti), Magnesium (Mg), and Manganese (Mn), trap energies were calculated to be approximately 0.547 eV and 0.551 eV using two different modifications of the Randall-Wilkins method. akjournals.com Another study identified a thermal activation energy for an F' center (two electrons in an anion vacancy) in LiF at 1.06 eV. acs.org
The complexity of the thermoluminescent process in LiF is further highlighted by the identification of multiple glow peaks at various temperatures, each attributed to the annealing of different color center aggregates. aip.org For example, glow peaks at 193°C and 228°C are associated with R centers, a peak at 263°C with F₂ centers, and a series of peaks between 280°C and 380°C with impurity-perturbed F centers. aip.org
Table 1: Correlation of Glow Peaks, Absorption Bands, and Trap Centers in LiF
| Glow Peak Temperature (°C) | Associated Absorption Band (mμ) | Proposed Trap Center | Trap Activation Energy (eV) |
|---|---|---|---|
| ~100 | 380 | Trapped-hole center (possibly involving Mg) | - |
| ~200 | 310 | Trapped-hole center (possibly involving Mg) | - |
| 193 | - | R centers | - |
| 228 | - | R centers | - |
| 263 | - | F₂ centers | - |
| 280-380 | - | Impurity-perturbed F centers | - |
| 410 | - | Complex of aggregated F and H centers | - |
| - | - | F' center | 1.06 acs.org |
| - | - | LiF+NaF:Ti,Mg,Mn | 0.547 - 0.551 akjournals.com |
X-ray Photoelectron Spectroscopy (XPS) and X-ray Methods in this compound Research
X-ray based techniques are powerful tools for investigating the structural and electronic properties of this compound. X-ray Diffraction (XRD) is routinely used to analyze the crystal structure of LiF. As an inorganic compound with a face-centered cubic (fcc) structure analogous to sodium chloride, LiF produces characteristic Bragg reflections when irradiated with X-rays. physicsopenlab.org By analyzing the positions and intensities of these diffraction peaks, the lattice constant of the crystal can be determined. For LiF, using a monochromatic X-ray source (such as Cu Kα with a wavelength of 0.1542 nm), diffraction peaks from planes like (200), (020), and (220) can be observed, confirming its cubic structure. physicsopenlab.org XRD can be performed on single crystals as well as on powdered samples, with the latter producing diffraction cones that can be recorded on radiographic film. physicsopenlab.orgx-mol.com
X-ray Photoelectron Spectroscopy (XPS) provides detailed information about the elemental composition and chemical states of the atoms at the surface of a material. researchgate.netresearchgate.net When LiF is analyzed with XPS, characteristic photoemission lines for lithium (Li 1s) and fluorine (F 1s) are observed. The binding energy of the F 1s peak in LiF is found to be around 685.1 eV to 685.5 eV. researchgate.netxpsfitting.com XPS is particularly useful for studying interfaces, such as the formation of LiF films on substrates like silicon (Si) or in the context of battery materials. acs.orgaip.orgjcesr.org For instance, studies on the solid electrolyte interphase (SEI) in lithium metal batteries have used XPS to identify the presence of a LiF-rich layer on the lithium anode surface, indicated by a prominent Li 1s peak at 56 eV. acs.org The technique is sensitive enough to detect changes in surface chemistry after cycling, providing insights into the mechanisms that enhance battery performance. researchgate.netacs.org
Furthermore, synchrotron-based X-ray techniques offer enhanced capabilities for studying LiF. researchgate.netunibo.it The high intensity and tunability of synchrotron radiation allow for more detailed analysis, including the investigation of ultrathin LiF films and the in-situ study of interfacial reactions. jcesr.orgunibo.it For example, X-ray absorption fine structure (XAFS) spectroscopy has been used to determine the local environment of fluorine atoms in thin LiF films, revealing a local structure very similar to bulk LiF with slight distortions. unibo.it
Table 2: Key XPS and XRD Parameters for this compound
| Technique | Parameter | Observed Value/Feature | Reference |
|---|---|---|---|
| XPS | F 1s Binding Energy | 685.1 - 685.5 eV | researchgate.netxpsfitting.com |
| XPS | Li 1s Binding Energy (in LiF-rich SEI) | 56 eV | acs.org |
| XRD | Crystal Structure | Face-Centered Cubic (fcc) | physicsopenlab.org |
| XRD | X-ray Source (example) | Cu Kα (λ = 0.1542 nm) | physicsopenlab.org |
| XRD | Observed Reflections | (200), (020), (220) | physicsopenlab.org |
Infrared (IR) and Raman Spectroscopic Applications Utilizing this compound Prisms and Optics
This compound is a crucial optical material for infrared (IR) and Raman spectroscopy due to its transparency over a wide range of wavelengths, particularly in the mid-IR and parts of the near-IR and UV regions. uni-siegen.decrystran.com Prisms, windows, and lenses made from LiF are used in various spectroscopic instruments. uni-siegen.decrystran.comaip.org In classical IR spectroscopy, a prism made of a material like LiF can be used as a monochromator to disperse infrared radiation, allowing for the measurement of an absorption spectrum. uni-siegen.deaip.org
Vibrational spectroscopy, which includes both IR and Raman techniques, probes the molecular vibrations of a sample. uni-siegen.de IR spectroscopy is based on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule that involve a change in the dipole moment. uni-siegen.demdpi.com Raman spectroscopy, on the other hand, is a scattering technique that measures the frequency shifts of inelastically scattered light, corresponding to vibrational modes that involve a change in the polarizability of the molecule. uni-siegen.demdpi.com
The use of LiF optics is integral to the design of spectrometers that operate in the mid-infrared range. uni-siegen.de For instance, in Attenuated Total Reflection (ATR) IR spectroscopy, an evanescent wave is generated at the interface of a high-refractive-index crystal (the ATR element) and the sample, allowing for surface-sensitive measurements. researchgate.net While materials like Zinc Selenide (ZnSe) and Germanium (Ge) are common for ATR prisms, the broader optical system may still rely on LiF components for focusing or transmitting the IR beam. crystran.comresearchgate.net
High-resolution infrared spectroscopy is a powerful technique for the detailed investigation of molecular structure and dynamics. aip.org By resolving the fine rotational structure within a vibrational band, it is possible to determine precise rotational constants and molecular geometries. aip.org The development of advanced techniques like Optical Photothermal Infrared (O-PTIR) spectroscopy has pushed the boundaries of spatial resolution in IR imaging, achieving submicron resolution that surpasses the diffraction limit of infrared light. photothermal.comnih.govacs.org
O-PTIR works by using a visible probe laser to detect the photothermal response induced by a tunable IR laser. nih.govacs.org This allows for the acquisition of IR spectra from extremely small volumes, enabling the chemical imaging of subcellular features, single bacterial cells, and fine structures within tissues. photothermal.comnih.gov This high resolution provides unique insights into the chemical composition and secondary structure of biomolecules like proteins and lipids in their native, hydrated environments. photothermal.comnih.govresearchgate.net
While the sample itself is the focus of analysis, the instruments used for such high-resolution studies rely on a variety of high-quality optical components, including those made from materials like LiF, to manipulate the IR and visible laser beams. The ability to obtain detailed vibrational spectra, often in combination with Raman spectroscopy, provides a comprehensive picture of the molecular makeup and structural organization of complex biological and chemical systems. mdpi.comphotothermal.com
Zeeman Splitting and Hyperfine Structure Analysis in this compound
The interaction of the electronic and nuclear magnetic moments in this compound with an external magnetic field gives rise to the Zeeman effect, which causes the splitting of spectral lines. oup.comaip.org This phenomenon provides a sensitive probe for investigating the electronic structure and local magnetic environment within the crystal. aip.orgresearchgate.net The application of a magnetic field can influence various properties of LiF, including its mechanical strength and the behavior of color centers. researchgate.net
Studies have shown that applying a weak magnetic field (e.g., 0.7 T) during X-ray irradiation of LiF crystals can affect their yield stress, although it may not cause a noticeable change in the generation of F-centers. researchgate.net The analysis of these effects often involves studying the hyperfine structure of the spectral lines. Hyperfine structure arises from the interaction between the nuclear magnetic dipole moment and the magnetic field produced by the electrons, as well as the interaction between the nuclear electric quadrupole moment and the electric field gradient at the nucleus. ncsu.edu
In lithium-like ions, a theoretical framework has been developed to describe the Zeeman splitting of the hyperfine-structure levels with high precision. aps.orgarxiv.org This involves calculating corrections to the Breit-Rabi formula, which describes the energy levels of an atom in an external magnetic field. aps.org These theoretical models are essential for interpreting experimental results from techniques like laser-induced fluorescence (LIF) spectroscopy performed in a magnetic field. aip.orgresearchgate.net By measuring the splitting and shift of fluorescence lines, it is possible to determine the local magnetic field strength. aip.org The analysis of Zeeman and hyperfine interactions in LiF and related systems is crucial for fundamental physics research and for applications in fields like plasma diagnostics and quantum information. aip.orgunlp.edu.ar
Interfacial Phenomena and Ion Transport Mechanisms Involving Lithium Fluoride
Mechanistic Understanding of Solid Electrolyte Interphase (SEI) Formation on Lithium Fluoride (B91410)
The Solid Electrolyte Interphase (SEI) is a passivation layer formed on the anode surface through electrolyte decomposition, and lithium fluoride is one of its most critical inorganic components, especially in electrolytes containing fluorine-based salts or additives. figshare.compnas.org The mechanism of LiF formation is complex, involving multiple, often simultaneous, reaction pathways that dictate the properties of the resulting SEI. figshare.comresearchgate.net
This compound can be formed through various reaction pathways involving different electrolyte components and their decomposition products. acs.org In lithium-ion batteries, the SEI forms as a result of the reductive decomposition of electrolyte molecules on the anode surface. researchgate.net A primary source of fluoride for LiF formation is the lithium salt, such as lithium hexafluorophosphate (B91526) (LiPF₆). researchgate.netacs.org The decomposition of LiPF₆ can release fluoride ions (F⁻) that subsequently react with lithium ions (Li⁺) to precipitate LiF. nih.gov
Another significant pathway involves the decomposition of fluorinated additives. Fluoroethylene carbonate (FEC), a common electrolyte additive, is known to reductively decompose on the electrode surface, releasing F⁻ ions that combine with Li⁺ to form LiF. researchgate.netnih.govpurdue.edu This process is considered beneficial as it helps to create a stable, LiF-rich SEI. acs.org Similarly, salts like lithium bis(fluorosulfonyl)imide (LiFSI) can also decompose, breaking the S-F bond to generate LiF. purdue.edu
Research indicates that the formation of LiF in the SEI is not due to a single mechanism but rather a combination of processes, chiefly the direct reduction of anions and the electrocatalytic transformation of hydrogen fluoride (HF). figshare.comresearchgate.net HF is often present in trace amounts in LiPF₆-based electrolytes due to the salt's reaction with residual water. acs.org
A multimodal experimental and theoretical approach has revealed that LiF formation likely begins with nucleation via the electrocatalytic transformation of HF on the electrode surface. figshare.comresearchgate.netjcesr.org This initial nucleation is then followed by more significant LiF growth driven by the direct reduction of the PF₆⁻ anion. figshare.comresearchgate.netjcesr.org This dual-mechanism insight is crucial for understanding how the different components and impurities within the electrolyte contribute to the development and properties of the SEI layer. jcesr.org The direct reduction of the anion is often convoluted with the electrochemical signatures of the HF reduction, making it challenging to observe unambiguously. researchgate.net
The composition of the electrolyte has a profound influence on the nucleation and growth of LiF within the SEI. mdpi.com The choice of solvents, salts, and additives dictates the availability of fluoride sources and the reaction kinetics. mdpi.com
Additives like fluoroethylene carbonate (FEC) play a crucial role. Due to its high reactivity, FEC decomposes preferentially before the main electrolyte solvents. nih.gov This early decomposition leads to the nucleation and growth of LiF nanoparticles, which form a dense, uniform, and thin SEI layer. nih.gov In contrast, without FEC, the SEI tends to be less homogeneous, forming from the simultaneous decomposition of various organic and inorganic species. nih.gov The presence of FEC can significantly increase the amount of fluorine in the electric double layer (EDL) near the electrode, promoting LiF formation. acs.org
The salt anion itself is a primary determinant. In LiPF₆-based electrolytes, the anion is a direct precursor to LiF. mdpi.com Other salts, like lithium bis(fluorosulfonyl)imide (LiFSI), also contribute to LiF-rich SEIs through their decomposition. purdue.edu The interaction between different components, such as the synergistic effect of LiF and lithium nitride (Li₃N) formed from electrolyte engineering, can enable more homogeneous lithium deposition and improve the mechanical strength of the SEI. rsc.org The size of LiF nuclei and their number density can also be influenced by the current density during electrodeposition. researchgate.net
Lithium Ion and Fluoride Ion Transport Kinetics in this compound Systems
While a LiF-rich SEI is often desirable for its stability, the transport kinetics of ions through this layer are a critical consideration for battery performance. pnas.orgresearchgate.net LiF is an ionic insulator with very low intrinsic conductivity, which would intuitively hinder Li⁺ transport. pnas.orgresearchgate.net However, its role in the SEI is more complex, with factors like interfaces and microstructures significantly influencing ion mobility. nih.gov
The activation energy (Ea) is a key parameter that quantifies the energy barrier for ion movement. A lower activation energy corresponds to faster ion diffusion and better rate performance. researchgate.net Determining these values helps to link the structure and composition of materials to their transport efficiency. mines.edu For garnet-type lithium metal fluorides, such as Li₃Na₃Al₂F₁₂, Li₃Na₃Sc₂F₁₂, and Li₃Na₃In₂F₁₂, the activation energies for lithium-ion conduction have been found to be in the range of 0.83-0.97 eV. swan.ac.uk Studies on other lithium-ion battery materials have reported activation energies for Li-ion diffusion ranging from 0.1 eV to 0.62 eV, depending on the specific material and state of charge. researchgate.net In hybrid electrolytes containing inorganic particles, the resistance at the particle/liquid interface shows a higher activation energy than the bulk transport, indicating that these interfaces can be a bottleneck for ion transport. acs.org
Table 1: Activation Energies for Ion Mobility in Various Systems
| System/Compound | Activation Energy (Ea) | Notes |
| Li₃Na₃Al₂F₁₂ | 0.83 - 0.97 eV | Garnet-type solid electrolyte. swan.ac.uk |
| Li₃Na₃Sc₂F₁₂ | 0.83 - 0.97 eV | Garnet-type solid electrolyte. swan.ac.uk |
| Li₃Na₃In₂F₁₂ | 0.83 - 0.97 eV | Garnet-type solid electrolyte. swan.ac.uk |
| LiCoO₂ Battery | 0.1 - 0.5 eV | Dependent on the state of charge. researchgate.net |
| 18650 Li-ion Battery | 0.29 - 0.62 eV | Measured by SANDIA National Laboratories. researchgate.net |
Density functional theory (DFT) calculations have been instrumental in determining the energy barriers for Li⁺ diffusion in and on LiF. While bulk LiF is a poor ionic conductor, the diffusion barriers at surfaces and interfaces are more relevant for the SEI. researchgate.net Calculations have shown that lithium halides, including LiF, generally have low Li⁺ diffusion energy barriers, in the range of 0.03–0.16 eV. oup.com
Table 2: Ionic Diffusion Energy Barriers in this compound
| System | Diffusion Energy Barrier | Method |
| Lithium Halides (general) | 0.03–0.16 eV | Density Functional Theory (DFT) oup.com |
| Li⁺ in LiF | 0.73 eV | Calculation researchgate.net |
| Li⁺ surface diffusion on LiF | Lower by 0.09 eV vs. Li₂CO₃ | Joint Density Functional Theory (JDFT) osti.gov |
Surface Science of this compound and Interfacial Engineering
The surface properties of this compound (LiF) are of paramount importance in a variety of technological applications, from optical components to advanced energy storage systems. The ability to manipulate these properties through interfacial engineering allows for the tailoring of LiF's performance to meet specific demands.
Surface Adsorption and Nucleation Behaviors
The interaction of atoms, ions, and molecules with the LiF surface governs phenomena such as crystal growth, etching, and the formation of interfacial layers. The adsorption of foreign species can significantly alter the surface energy and provide sites for nucleation.
Research into the dissolution of LiF single crystals has highlighted the role of ferric ions (Fe³⁺) as an inhibitor. The adsorption of ferric ions onto the {100} surfaces of LiF from dilute aqueous solutions of ferric chloride has been studied to understand its effect on etch pit formation. aip.orgdtic.mil Adsorption isotherms show a distinct inflection point, suggesting the filling of specific high-energy sites, such as kinks on the crystal surface, before forming a partial monolayer. aip.orgdtic.mil This adsorption is critical in controlling the dissolution rate; at low concentrations, the adsorption at kink sites is the rate-limiting step, while at higher concentrations, diffusion processes become more dominant. aip.org The presence of adsorbed ferric ions inhibits the movement of steps across the surface, leading to the formation of steeper, more visible etch pits. osti.gov
The adsorption of surfactants, such as stearic acid from a hexadecane (B31444) solvent, onto the LiF surface has also been observed. nasa.gov This adsorption reduces the surface energy, which in turn affects the material's mechanical properties by influencing the mobility of dislocations. nasa.gov
Nucleation, the initial step of phase formation, on LiF surfaces and from its melts is a complex, multi-stage process. Molecular dynamics (MD) simulations have provided deep insights into the homogeneous nucleation of LiF crystals from an undercooled melt. pnas.org The process does not follow a simple classical pathway. Instead, it begins with the formation of clusters of liquid-like ions that exhibit both slow dynamics and a high degree of bond orientational order. pnas.org These clusters act as precursors for the formation of precritical nuclei, which surprisingly feature hexagonal close-packing (HCP) and body-centered cubic (BCC) like ordering, in contrast to the stable face-centered cubic (FCC) structure of bulk LiF. pnas.org As the nuclei grow, the core transitions to the stable FCC structure, while the surface retains the HCP- and BCC-like ordering. pnas.org
In aqueous solutions, the nucleation of LiF is significantly influenced by ion hydration. nih.govaip.org A substantial energy barrier (approximately 49 kJ/mol) associated with the removal of water molecules from the hydration shells of Li⁺ and F⁻ ions must be overcome for crystal growth to occur. nih.govaip.org This dehydration barrier also plays a critical role in the initial nucleation step, as the formation of large, crystal-like ion clusters is a necessary precursor. nih.govaip.org Consequently, spontaneous nucleation of LiF in aqueous solutions is not readily observed at room temperature (300 K) but becomes apparent at higher temperatures (500 K) in simulations. nih.govaip.org
| System | Key Observation | Methodology | Reference |
|---|---|---|---|
| LiF Melt | Multi-stage nucleation process involving HCP/BCC-like precritical nuclei that transition to FCC. | Molecular Dynamics (MD) with Machine-Learned Force Field | pnas.orgresearchgate.net |
| Aqueous Solution | Nucleation is hindered by a significant ion dehydration energy barrier (~49 kJ/mol). | Molecular Dynamics (MD) | nih.govaip.orgresearchgate.net |
| LiF on Ag(100) | Film growth proceeds through distinct stages: nucleation, steady-state growth, and coarsening. | Experimental (e.g., STM) | unibo.it |
| LiF on CFx Surface | Adsorption energy of LiF is significant (0.12–1.04 eV), indicating it does not easily desorb after formation. | First-principles calculations | rsc.org |
Impact of Surface Modifications on Interfacial Properties
Modifying the surface of this compound, or creating LiF-rich artificial surface layers, is a key strategy in interfacial engineering, particularly for enhancing the performance of lithium-ion batteries. These modifications aim to create a stable solid electrolyte interphase (SEI), which is crucial for controlling ion transport, preventing unwanted side reactions, and suppressing the growth of lithium dendrites that can cause short circuits.
The creation of an artificial SEI layer rich in LiF on electrode surfaces is a widely explored strategy. mdpi.comoaepublish.com LiF is considered an ideal component for the SEI due to its wide electrochemical stability window, high mechanical strength, and low solubility in common organic electrolytes. oaepublish.comresearchgate.net A well-engineered LiF-rich interface can facilitate uniform lithium ion deposition, leading to improved cycling stability and higher Coulombic efficiency. oaepublish.comresearchgate.net
Various techniques are employed to create these modified surfaces:
Chemical Vapor Deposition (CVD): This method has been used to deposit a uniform and stable LiF layer on lithium metal anodes. For instance, the decomposition of polyvinylidene fluoride (PVDF) via CVD produces hydrogen fluoride (HF) gas, which then reacts with the lithium surface to form a LiF coating. quora.com
Fluorinated Electrolytes: Using electrolytes with fluorine-containing additives or solvents can lead to the in situ formation of a LiF-rich SEI during the initial charging cycles. dtic.milnih.gov For example, lithium bis(fluorosulfonyl)imide (LiFSI) in the electrolyte can decompose to form a stable SEI containing LiF. mdpi.com
Atomic Layer Deposition (ALD): ALD allows for the precise deposition of ultra-thin, uniform coatings of materials like Al₂O₃ or directly of fluoride-containing compounds, which can then react to form LiF or act as a protective barrier themselves. frontiersin.org
Solution-Based Treatments: Electrodes can be treated with fluorine-containing solutions, such as NH₄HF₂, to form a LiF surface layer through direct chemical reaction. quora.com
The impact of these modifications on interfacial properties is significant. An artificial LiF layer can reduce side reactions between the electrode and the electrolyte, thus preserving the active material and the electrolyte. quora.com Studies on silicon anodes have shown that a thin (e.g., 4 nm) LiF coating can effectively inhibit electrolyte decomposition and lower the SEI resistance. rsc.org This is because the LiF layer, while electronically insulating, allows for Li⁺ transport, and the interface between LiF and other SEI components (like Li₂CO₃) can exhibit improved ionic conductivity. rsc.org
Coatings can also influence the mechanical stability of the interface. The high shear modulus of LiF helps the SEI withstand the volume changes that electrodes like silicon undergo during charging and discharging. researchgate.net Furthermore, modifying surfaces with polymer coatings can influence the morphology of electrodeposited lithium. acs.org For example, low surface energy polymers tend to promote the formation of larger lithium deposits with smaller surface areas. acs.org
| Modification Method | Coating Material | Substrate | Observed Impact | Reference |
|---|---|---|---|---|
| Chemical Vapor Deposition (CVD) | LiF (from PVDF) | Lithium Metal | Inhibits dendrite growth, enhances cycle stability. | quora.com |
| Electrolyte Additive | LiF (from LiFSI) | Silicon Anode | Reduces reactivity of pre-lithiated anode, improves initial Coulombic efficiency to 92.9%. | mdpi.com |
| Vapor Deposition | LiF | Silicon Film | Suppresses electrolyte decomposition; 4 nm thickness provides lowest SEI resistance. | rsc.org |
| Hydrothermal Method | LiF | Li₄Ti₅O₁₂ (LTO) | Enhances high-temperature cycle stability (87% capacity retention after 300 cycles at 60 °C). | acs.org |
| Atomic Layer Deposition (ALD) | Al₂O₃, TiO₂, ZrO₂ | Various Cathodes | Suppresses side reactions, improves rate capability and cycle stability. | frontiersin.org |
Interaction of this compound with Solvents and Other Chemical Species
The behavior of this compound in solution is dictated by its interactions with solvent molecules and other dissolved species. These interactions govern its solubility, the structure of the resulting solution, and its chemical reactivity.
Molecular Clustering and Hydration Shell Structures
Due to the high lattice energy of LiF, arising from the small ionic radii and high charge density of both Li⁺ and F⁻ ions, its solubility in water is relatively low. For LiF to dissolve, the energy released from the hydration of the ions must overcome this strong lattice energy. quora.com
In aqueous solutions, both lithium and fluoride ions form distinct hydration shells. Molecular dynamics and Monte Carlo simulations have provided detailed pictures of these structures. aip.orgarxiv.orgacs.org
Lithium Ion (Li⁺) Hydration: The small, highly charged Li⁺ ion strongly interacts with water molecules. It is typically surrounded by a well-defined first hydration shell consisting of four to six water molecules. aip.orgresearchgate.net Simulations using Hartree-Fock interaction potentials suggest a coordination number of four, with the oxygen atoms of the water molecules oriented towards the positive lithium ion. aip.org The residence time of water molecules in the first hydration shell of Li⁺ is significantly long (over 100 ps), indicating a rigidly held structure. acs.org
Fluoride Ion (F⁻) Hydration: The fluoride ion also forms a structured hydration shell. As an anion, it interacts with the hydrogen atoms of the water molecules, forming strong hydrogen bonds. acs.org Like the lithium ion, Monte Carlo simulations indicate a primary coordination number of four water molecules around the fluoride ion. aip.org The F⁻ ion is considered a "structure-making" ion because of its high charge density and its ability to strongly orient surrounding water molecules, although the residence time of water in its hydration shell (~24 ps) is considerably shorter than that for Li⁺. acs.orgnih.gov
In supersaturated solutions, prior to nucleation, Li⁺ and F⁻ ions form clusters. aip.org The formation of these ion clusters is a critical intermediate step in the crystallization process. The probability of forming large, stable, crystal-like clusters is influenced by the strong hydration of the individual ions, which presents an energy barrier to the ions coming together. nih.govaip.org Connectivity-based analysis in MD simulations, using a threshold distance of 0.3 nm to define contact between Li⁺ and F⁻, helps in identifying and tracking the size and evolution of these clusters. aip.org
| Ion | Property | Value/Observation | Methodology | Reference |
|---|---|---|---|---|
| Li⁺ | Coordination Number | ~4-6 | MD/MC Simulations | aip.orgresearchgate.net |
| Li⁺ | Water Orientation | Oxygen atoms point towards the ion. | MD/MC Simulations | aip.orgacs.org |
| Li⁺ | Water Residence Time | >100 ps | MD Simulations | acs.org |
| F⁻ | Coordination Number | ~4-5 | MD/MC Simulations, Neutron Scattering | aip.orgnih.gov |
| F⁻ | Water Orientation | One hydrogen atom points towards the ion. | MD Simulations | researchgate.net |
| F⁻ | Water Residence Time | ~24 ps | MD Simulations | acs.org |
pH-Dependent Fluoride Speciation in Solution
The chemical species of fluoride present in an aqueous solution is highly dependent on the pH. While LiF itself is the salt of a strong base (LiOH) and a weak acid (HF), its dissolution and the subsequent behavior of the fluoride ion are influenced by the hydrogen ion concentration.
In neutral or alkaline solutions, the predominant fluoride species is the free fluoride ion (F⁻). vaia.com When LiF dissolves in pure water, it dissociates into lithium ions (Li⁺) and fluoride ions (F⁻). vaia.comquora.com The fluoride ion can then undergo hydrolysis to a small extent, reacting with water to form hydrogen fluoride (HF) and hydroxide (B78521) ions (OH⁻), which makes a solution of LiF slightly basic.
F⁻ + H₂O ⇌ HF + OH⁻
In acidic conditions (low pH), this equilibrium shifts significantly to the right. The increased concentration of H⁺ ions in the solution drives the formation of undissociated hydrogen fluoride (HF), which is a weak acid. echemi.com In the presence of strong acids like sulfuric acid (H₂SO₄), LiF reacts to form lithium sulfate (B86663) (Li₂SO₄) and HF gas, especially at elevated temperatures. echemi.com
2LiF + H₂SO₄ → Li₂SO₄ + 2HF(g)
This pH-dependent behavior is critical in processes like the electrochemical removal of fluoride from water using aluminum electrodes. uow.edu.au The efficiency of fluoride removal is optimal in a pH range of approximately 6 to 7.5. In this range, various hydroxy-aluminum species form that can effectively complex with fluoride ions. uow.edu.au At lower pH (<6), soluble aluminum species like Al³⁺ and Al(OH)²⁺ predominate, while at higher pH (>9), the soluble Al(OH)₄⁻ species is dominant, both of which are less effective for fluoride precipitation. uow.edu.au This illustrates that the interaction of fluoride with other cations in solution is strongly mediated by pH, which controls the speciation of both the fluoride (F⁻ vs. HF) and the cation (e.g., Al³⁺ vs. its hydrolysis products). A similar principle applies to LiF solutions, where the availability of free F⁻ to interact with other species is directly controlled by the solution's pH.
Defect Chemistry and Impurity Effects in Lithium Fluoride
Point Defects and Extended Defects in Lithium Fluoride (B91410) Crystals
Lithium fluoride crystals are subject to various types of crystallographic defects that influence their mechanical and optical properties. Point defects, the most fundamental imperfections, primarily consist of vacancies and interstitials. In LiF, these include anionic vacancies where a fluoride ion is missing, and cationic vacancies where a lithium ion is absent. A common point defect is the F center, which is an anionic vacancy that has trapped an electron. cnr.it
When these primary defects aggregate, they form more complex structures known as color centers. For instance, two adjacent F centers form an F2 center, and three create an F3 center. cnr.itaip.org These aggregate defects, specifically the F2 and F3+ centers, are known to have almost overlapping broad absorption bands around 450 nm. cnr.it Ionizing radiation is a common method for inducing these color centers in LiF, as traditional additive coloration techniques are not effective for this material. cnr.it The stability of these defects at room temperature is a notable characteristic of LiF compared to other alkali halides. aip.org
Extended defects, such as dislocations, are also significant in LiF crystals. mcmaster.ca The interaction between point defects and dislocations can significantly alter the material's mechanical properties. For example, quenching LiF crystals from high temperatures can retain a supersaturation of point defects, which then interact with dislocations to increase the material's hardness. osti.gov
Table 1: Common Point and Extended Defects in this compound
| Defect Type | Description | Formation Mechanism | Impact on Properties |
| Point Defects | |||
| F Center | Anionic vacancy with a trapped electron. cnr.it | Ionizing radiation. cnr.it | Optical absorption. cnr.it |
| F2 Center | Two adjacent F centers. cnr.it | Aggregation of F centers. cnr.it | Optical absorption and photoluminescence. cnr.itaip.org |
| F3+ Center | Three adjacent F centers with a net positive charge. aip.org | Aggregation of F centers. aip.org | Optical absorption and photoluminescence. aip.org |
| Vacancies | Missing lithium or fluoride ions. osti.gov | Thermal generation, quenching. osti.gov | Affects mechanical hardness. osti.gov |
| Extended Defects | |||
| Dislocations | Line defects in the crystal lattice. mcmaster.ca | Crystal growth, deformation. | Influences mechanical strength. mcmaster.caosti.gov |
Doping Strategies and Their Influence on Electronic and Ionic Properties
Doping this compound with various elements is a key strategy to modify its electronic and ionic properties for specific applications, such as in solid-state batteries and dosimetry. The choice of dopant and its concentration can dramatically alter the material's conductivity and defect structure.
First-principles calculations have shown that doping LiF with elements like Sodium (Na), Potassium (K), Beryllium (Be), Magnesium (Mg), Calcium (Ca), and Aluminum (Al) can enhance its lithium-ion conductivity. aps.org Monovalent ion doping, such as with Na+ or K+, primarily works by lowering the energy barrier for lithium-ion diffusion. aps.org In contrast, multivalent ion doping, for instance with divalent ions like Mg2+ or Ca2+, increases lithium-ion conductivity by creating lithium vacancies to maintain charge neutrality. aps.org Doping with divalent ions has been shown to increase the lithium-ion conductivity by several orders of magnitude with minimal negative impact on electronic conductivity and mechanical strength. aps.org
In the context of cathode materials for lithium-ion batteries, doping strategies are employed to improve structural stability and electrochemical performance. For example, co-doping with both cations (like Na+) and anions (like F-) can leverage the benefits of both, leading to enhanced Li-ion diffusion and structural stability. mdpi.com Anion doping, such as substituting oxygen with fluorine in oxide-based cathode materials, can help stabilize the crystal structure and reduce undesirable phase transitions. mdpi.commdpi.com
Table 2: Influence of Different Doping Strategies on this compound Properties
| Dopant Type | Example Dopants | Primary Effect | Impact on Properties |
| Monovalent Cations | Na, K aps.org | Lowers diffusion energy barrier. aps.org | Increases lithium-ion conductivity. aps.org |
| Multivalent Cations | Be, Mg, Ca aps.org | Induces lithium vacancies. aps.org | Significantly increases lithium-ion conductivity. aps.org |
| Anions | F (in oxides) mdpi.comacs.org | Stabilizes crystal structure, creates lithium vacancies. mdpi.comacs.org | Improves ionic transport and electrochemical stability. mdpi.comacs.org |
| Co-doping (Cation/Anion) | Na+/F- mdpi.com | Combines benefits of both doping types. | Enhances structural stability and Li-ion diffusion. mdpi.com |
Role of Impurities in Modulating Thermoluminescence Response
The thermoluminescence (TL) response of this compound is highly sensitive to the presence of impurities, which act as trapping and recombination centers for electrons and holes generated by ionizing radiation. This property is the foundation of LiF's use in thermoluminescent dosimetry (TLD).
Different impurities introduce distinct glow peaks in the thermoluminescence spectrum of LiF. For instance, magnesium (Mg) impurities are associated with glow peaks in the 430-490 K range. aps.org Other impurities like Manganese (Mn), Titanium (Ti), Zirconium (Zr), or Cerium (Ce) can enhance existing glow peaks. aps.org The combination of Mg and Ti as dopants is widely used in commercial TLD materials (e.g., TLD-100). google.com
A particularly sensitive TLD material is LiF doped with magnesium, copper (Cu), and phosphorus (P). nih.govsci-hub.se This combination offers higher sensitivity compared to LiF:Mg,Ti. nih.govsci-hub.se However, LiF:Mg,Cu,P suffers from a loss of sensitivity when heated above 270°C. nih.govsci-hub.se Research suggests this degradation is linked to the formation of phosphorus inclusions and a change in the valence state of copper ions (from Cu+ to Cu2+). nih.govsci-hub.se The presence and control of oxygen impurities are also critical for maintaining the TL sensitivity of these phosphors. nih.govsci-hub.se Furthermore, hydroxide (B78521) (OH-) impurities can form complexes with dopants like Ti and Mg, influencing the TL sensitivity and supralinearity. nasa.gov
Table 3: Effect of Impurities on the Thermoluminescence of this compound
| Impurity/Dopant | Associated Glow Peaks/Effects | Key Findings |
| Magnesium (Mg) | Peaks between 430-490 K. aps.org | A common activator in TLD-100. |
| Magnesium (Mg), Titanium (Ti) | Forms trapping centers. google.com | Widely used in commercial TLDs. google.com |
| Magnesium (Mg), Copper (Cu), Phosphorus (P) | High-sensitivity TL response. nih.govsci-hub.se | Sensitivity degrades above 270°C due to changes in Cu and P states. nih.govsci-hub.se |
| Manganese (Mn), Titanium (Ti), Zirconium (Zr), Cerium (Ce) | Enhance the 133 K glow peak. aps.org | Modulate the intensity of specific glow peaks. aps.org |
| Oxygen (O) | Critical for sensitivity in LiF:Mg,Cu,P. nih.govsci-hub.se | Control of oxygen content during processing is crucial. nih.govsci-hub.se |
| Hydroxide (OH-) | Forms complexes with Mg and Ti. nasa.gov | Influences TL sensitivity and supralinearity. nasa.gov |
Advanced Research Applications and Scientific Investigations Utilizing Lithium Fluoride
Lithium Fluoride (B91410) as a Model System for Ionic Crystal Behavior
Lithium fluoride (LiF) serves as a quintessential model for studying the behavior of ionic crystals. doubtnut.comtaylorandfrancis.com Composed of lithium cations (Li⁺) and fluoride anions (F⁻), LiF forms a crystal structure analogous to sodium chloride, held together by strong electrostatic forces. doubtnut.comwikipedia.org This simple, well-defined structure makes it an ideal system for theoretical and experimental investigations into the fundamental properties of ionic solids. taylorandfrancis.com
Key properties of LiF that make it a valuable model system include its high lattice energy, wide band gap, and transparency to a broad spectrum of electromagnetic radiation, particularly in the vacuum ultraviolet (VUV) region. wikipedia.orgucl.ac.uk The large difference in electronegativity between lithium and fluorine results in a highly ionic bond, providing a clear example for studying ionic interactions and their effects on crystal properties. doubtnut.com
Researchers utilize LiF to explore various phenomena in solid-state physics and materials science. Its mechanical properties, such as stiffness constants and compressibility, have been extensively measured and calculated, providing benchmark data for computational models of ionic solids. ucl.ac.uk Furthermore, the study of its electronic properties, including band structure and exciton (B1674681) energies, contributes to a deeper understanding of electron behavior in insulating crystals. ucl.ac.uk The distinct properties of LiF, when compared to more covalent crystals like copper fluoride, highlight the fundamental differences in physical and chemical behaviors arising from bonding character. taylorandfrancis.com
Table 1: Selected Physical and Mechanical Properties of this compound
| Property | Value | Reference |
| Lattice Formation Energy | -10.51 eV | ucl.ac.uk |
| Melting Temperature | 1143 K | ucl.ac.uk |
| Debye Temperature | 735 K | ucl.ac.uk |
| Static Dielectric Constant | 9.0 | wikipedia.org |
| Optical Dielectric Constant | 1.92 | ucl.ac.uk |
| Band Gap | ~13.5 eV | ucl.ac.uk |
Investigations of this compound in Advanced Materials Research
This compound in Thin Film Battery Component Research
In the realm of advanced battery technology, this compound is a material of significant interest for its role in the solid-electrolyte interphase (SEI) and as a potential component in thin-film batteries. uio.nosigmaaldrich.com The material science of LiF at interfaces is a key area of investigation.
Atomic layer deposition (ALD) has emerged as a preferred technique for creating uniform, pinhole-free thin films of LiF. uio.no These films can be used to create artificial SEI layers on battery electrodes. A stable SEI is crucial for the long-term performance of lithium-ion batteries, and LiF's chemical and mechanical stability make it an excellent candidate for this purpose. stanford.eduresearchgate.net Research has shown that pre-formed LiF coatings can improve cycling stability on both lithium metal and silicon anodes. uio.no
The material science of the interface between LiF and other battery components is critical. Studies have investigated the selective deposition of LiF on materials like hexagonal boron nitride (h-BN) to create hybrid films that suppress the formation of lithium dendrites, a major failure mechanism in lithium-metal batteries. stanford.edu Furthermore, research into heterostructured cathodes composed of iron and this compound (Fe-LiF) has shown that the nanostructuring at the interface with a solid electrolyte like LiPON can be electrochemically activated, leading to improved capacity and efficiency. nih.govacs.org The introduction of a LiF interlayer at the cathode/electrolyte interface in all-solid-state thin-film batteries has been shown to improve the solid contact and suppress elemental diffusion, leading to more stable high-voltage performance. nih.gov
Role of this compound in Enhancing Mechanical Properties of Composite Materials
This compound is investigated as an additive to enhance the mechanical properties of certain composite materials, such as glass ionomer cements (GICs) used in dentistry. scientific.netiium.edu.my GICs are valued for their ability to bond to tooth structure and release fluoride, which helps prevent cavities. acerp.ir
Studies have explored the incorporation of LiF into the formulation of experimental GICs to determine its effect on their strength. scientific.netiium.edu.my Research has indicated that the addition of this compound can lead to an increase in both the compressive strength and the diametral tensile strength of the cement. scientific.net This improvement in mechanical properties is crucial for the longevity of dental restorations.
The mechanism behind this enhancement is related to the influence of lithium ions on the glass structure. The substitution of sodium fluoride with this compound can result in a more compact glass structure due to the smaller ionic radius and higher field strength of the lithium ion. acerp.ir This can lead to a stronger link within the glass matrix, although other factors like the low atomic weight of lithium also play a role in the final density and properties of the material. acerp.ir
This compound in Hydrogen Storage System Research
Computational Studies on Hydrogen Adsorption Mechanisms
Computational studies, particularly those using density functional theory (DFT), have identified this compound as a promising candidate material for hydrogen storage. espublisher.comespublisher.comresearchgate.net These theoretical investigations focus on understanding the mechanisms of hydrogen adsorption on LiF molecules and clusters.
DFT-based calculations have shown that a single LiF molecule can adsorb multiple hydrogen (H₂) molecules through a process known as quasi-molecular adsorption. espublisher.comespublisher.com The binding energy of the H₂ molecules to the LiF suggests a physical adsorption process, which is desirable for reversible hydrogen storage. espublisher.com
According to these computational models, the interaction involves a charge transfer from the H₂ molecules to the lithium atom of the LiF molecule. espublisher.comespublisher.com Natural bond orbital (NBO) analysis indicates that the charge on the lithium atom decreases with each successive H₂ molecule adsorbed. espublisher.com This charge transfer interaction is a key aspect of the binding mechanism. Atoms-in-molecule (AIM) analysis further suggests that the molecular hydrogen interacts with the LiF through an electrovalent-type interaction. espublisher.comespublisher.com
These computational studies have predicted that a single LiF molecule could potentially adsorb up to ten H₂ molecules, resulting in a very high theoretical gravimetric storage capacity of 43.48 wt%. espublisher.comespublisher.com Furthermore, Gibbs free energy calculations suggest that the adsorption process is spontaneous at low temperatures, around 54 K or below. espublisher.comespublisher.com
Table 3: Computationally Predicted Hydrogen Adsorption on a Single LiF Molecule
| Number of Adsorbed H₂ Molecules | Predicted Gravimetric Weight % | Spontaneous Adsorption Temperature | Reference |
| Up to 10 | 43.48% | ≤ 54 K | espublisher.comespublisher.com |
Binding Energy and Adsorption Process Analysis
Computational studies, particularly those employing density functional theory (DFT), have been instrumental in analyzing the binding energy and adsorption processes involving this compound. These investigations provide fundamental insights into the stability and reactivity of LiF systems, which is crucial for applications such as hydrogen storage.
One area of research has focused on the potential of this compound as a template for hydrogen storage. espublisher.com DFT-based reactivity descriptors have been used to study the structure optimization, stability, and reactivity of LiF systems upon hydrogen adsorption. espublisher.com The analysis of binding energy per H2 molecule suggests a quasi-molecular type of adsorption process. espublisher.com Natural bond orbital (NBO) analysis reveals that with successive H2 adsorption, the charge on the lithium atom gradually decreases, indicating a charge transfer interaction from the hydrogen molecules to the lithium atom of the LiF. espublisher.com Furthermore, atoms-in-molecule (AIM) analysis suggests that the interaction between molecular hydrogen and the LiF building blocks is of an electrovalent type. espublisher.com The Gibbs free energy changes calculated for this process indicate a spontaneous hydrogen adsorption process at or below a temperature of 54 K. espublisher.com
A significant finding from these computational studies is the high gravimetric weight percentage of hydrogen that can be stored. A single LiF molecule has been shown to adsorb up to ten H2 molecules, resulting in a gravimetric wt% of 43.48, marking it as a potentially effective hydrogen storage material. espublisher.com
Table 1: Energetic and Electronic Properties of LiF with Adsorbed Hydrogen
| System | Total Energy (E) | HOMO (eV) | LUMO (eV) | Band Gap (ΔEHOMO-LUMO) (eV) |
|---|---|---|---|---|
| LiF | -2955.58 eV | -9.84 | -0.21 | -9.63 |
| LiF@5H₂ | -3084.17 eV | -9.81 | 0.26 | -10.07 |
| LiF@10H₂ | -3244.57 eV | -10.42 | 0.22 | -10.64 |
Data sourced from computational studies on LiF for hydrogen storage. espublisher.com
Another research avenue has explored the adsorption properties of lithium atoms and LiF molecules on fluorographene (CFx) surfaces with varying fluorine-to-carbon ratios. nih.gov First-principles calculations show that the binding energy of a lithium atom to the CFx surface is greater than 2.29 eV across different F/C ratios. nih.gov This suggests the potential for maintaining a high discharge platform in battery applications. nih.gov In contrast, the adsorption energies for a LiF molecule on a CFx layer are significantly lower, ranging from 0.12 to 1.04 eV. nih.gov This indicates that LiF does not easily desorb from the CFx surface, which could impact subsequent discharge processes. nih.govrsc.org
The binding energy is also influenced by the relaxation of the material's structure. For instance, in a C₃₂F₁₆Li system, the calculated binding energy is 12.36 eV, which is substantially larger than the bond energies of Li-F (6.00 eV) and C-F (1.95 eV). nih.gov This high binding energy is attributed to the interaction of the lithium atom with multiple fluorine and carbon atoms simultaneously when the system is allowed to fully relax. nih.govrsc.org
Table 2: Calculated Binding Energies of Li and LiF on CFx Surfaces
| System | Binding/Adsorption Energy (eV) |
|---|---|
| Li on CFx (various F/C ratios) | > 2.29 |
| LiF on CFx (various F/C ratios) | 0.12–1.04 |
| Li on C₁₈F₉ | 4.86 |
| Li on C₃₂F₁₆ | 12.36 |
| Li on C₅₀F₄₀ | 3.87 |
Data derived from first-principles calculations of adsorption on fluorographene surfaces. nih.govrsc.org
Exploration of this compound in OLED Device Fabrication Research (focus on fundamental material role)
This compound is a critical material in the fabrication of organic light-emitting diodes (OLEDs), where it plays a fundamental role primarily as an interlayer to enhance device performance and stability. mdpi.comresearchgate.net Despite being a wide bandgap insulator, thin layers of LiF, typically around 1 nm, are widely used as a coupling or buffer layer between the organic layers and the metal cathode. mdpi.comwikipedia.orgatamanchemicals.com
The fundamental role of LiF in OLEDs is multifaceted:
Enhanced Electron Injection: One of the primary functions of the LiF layer is to enhance the injection of electrons from the cathode (commonly aluminum) into the electron transport layer of the OLED. wikipedia.orgresearchgate.net The insertion of a thin LiF layer significantly increases the current density and luminance of the device, while also lowering the turn-on voltage. mdpi.com
Interfacial Modification: LiF modifies the electronic energy levels at the interface between the metal cathode and the organic semiconductor. mdpi.com Studies using ultraviolet photoemission spectroscopy (UPS) have shown that a thick LiF interlayer (~3 nm) can effectively tune the work function of various metal cathodes (including coinage and ferromagnetic metals) to a nearly unified value. diva-portal.org This pinning of the energy levels reduces the electron injection barrier, regardless of the initial work function of the metal. diva-portal.org
Improved Device Efficiency and Stability: The introduction of a LiF insulating layer between the aluminum cathode and the organic layer has been shown to increase the external quantum efficiency of OLEDs. laserfocusworld.com For example, OLEDs based on QAD-doped Alq₃ with a LiF layer have yielded luminances exceeding 40,000 cd/m² and external quantum efficiencies of about 3%. laserfocusworld.com Furthermore, LiF layers can improve the stability and lifetime of the devices by protecting the electrode from oxidation. mdpi.com
Enabling Incompatible Material Combinations: Research has demonstrated that a nanometer-thin layer of LiF can act as a polar dielectric interface, allowing for the deposition of materials that are typically incompatible. perovskite-info.com For instance, it enables the formation of highly luminescent perovskite layers on hydrophobic hole-transporting polymeric semiconductors, leading to the fabrication of highly efficient perovskite-based LEDs. perovskite-info.com
The mechanism behind the improved electron injection was initially debated, with theories ranging from a tunneling barrier to a doping effect. However, extensive research points towards a dissociation of LiF during the deposition of the metal cathode (like aluminum). The released lithium atoms can then dope (B7801613) the organic material at the interface, lowering the electron injection barrier. The fluoride ions may react with the metal, for example, forming aluminum fluoride.
Table 3: Impact of LiF Interlayer on OLED Device Performance
| Device Structure | LiF Thickness (nm) | Observed Effect | Reference |
|---|---|---|---|
| Al/Alq₃ | 1.0 | Significant enhancement in injection current | mdpi.com |
| Al/C₆₀/Al | 0.5 | Increased current density and luminance | mdpi.com |
| Al/LiF/DPVBi/TPD/ITO | Not specified | >100x increase in luminance and external quantum efficiency (vs. no LiF) | laserfocusworld.com |
| Metal/thick-LiF/Alq₃ | ~3 | Pins HOMO level of Alq₃ to ~2.5 eV below Fermi level for various metals | diva-portal.org |
| Metal/thick-LiF/C₆₀ | ~3 | Pins HOMO level of C₆₀ to 2.1-2.2 eV for coinage metals | diva-portal.org |
This table summarizes findings from various studies on the role of LiF in OLEDs.
Future Research Directions and Open Questions in Lithium Fluoride Science
Unraveling Complex Interfacial Mechanisms
The performance of many devices, especially lithium-ion batteries, is dictated by the intricate processes occurring at interfaces. nih.govmdpi.com The solid electrolyte interphase (SEI), a layer formed on the battery's anode, is crucial for its stability and performance, and LiF is a key component of this layer. nih.govpnas.orgacs.org However, the precise mechanisms of LiF formation and its role within the SEI are still debated. nih.govacs.orgresearchgate.net
Future research will need to focus on:
Dynamic Nature of the SEI: The SEI is not a static layer but evolves during battery cycling. mdpi.com Unraveling the dynamic changes in the LiF component of the SEI, including its composition and morphology, is critical for understanding battery degradation and improving cycle life. nih.govmdpi.com
Role of Electrolyte Composition: The formation and properties of the LiF-containing SEI are heavily influenced by the electrolyte composition, including the type of salt, solvents, and additives used. pnas.orgacs.org For instance, the presence of fluoroethylene carbonate (FEC) or other fluorine-containing additives can lead to the formation of a LiF-rich SEI. pnas.org Further investigation into how different electrolyte formulations tailor the properties of the LiF at the interface is a promising avenue for designing better batteries. pnas.org
Contradictory Roles of LiF: Despite its beneficial properties like high mechanical strength and a wide electrochemical stability window, LiF is also an ionic insulator, which would intuitively hinder lithium-ion transport. pnas.org Resolving this apparent contradiction by investigating how LiF's morphology and distribution within the SEI can facilitate or impede ion flow is a key research question. pnas.org
Development of Novel Synthesis Routes for Tailored Morphologies
The properties and performance of LiF are intrinsically linked to its structure and morphology, particularly at the nanoscale. nanorh.com Developing new synthesis methods to control these features is a major goal for future research.
Current and future research directions in LiF synthesis include:
Nanostructured LiF: The synthesis of LiF nanoparticles and other nanostructures has shown promise for various applications. nanorh.com Methods like sol-gel, precipitation, hydrothermal techniques, and plasma synthesis are being explored to create LiF with enhanced surface area and reactivity. nanorh.comgoogle.com A low-temperature solid-state reaction has also been proposed for synthesizing highly active nano-lithium fluoride (B91410). google.com
Tailored Morphologies: The ability to create specific LiF morphologies, such as the serrated nanofibers produced through a freeze-drying process, can significantly impact performance. oup.com These unique structures can provide continuous pathways for lithium-ion transport. oup.com Future work will likely focus on developing more sophisticated methods to control the shape, size, and dimensionality of LiF structures.
Composite Materials: The in-situ synthesis of LiF/metal nanocomposites is another promising area. acs.org For example, reacting molten lithium with metal fluorides like cobalt trifluoride (CoF₃) or iron trifluoride (FeF₃) can produce nanocomposites with high capacity for prelithiation of cathodes in lithium-ion batteries. acs.org Exploring new combinations of metals and synthesis conditions could lead to even more effective materials. researchgate.net
Top-Down Approaches: A novel top-down approach has been demonstrated for preparing fluoride-based open framework materials, which could be applicable to LiF-based structures. acs.org This method involves a solid-solid phase transformation and particle nanosizing. acs.org
Advancements in In Situ Characterization of Dynamic Processes Involving Lithium Fluoride
To truly understand the dynamic behavior of LiF in applications like batteries, it is crucial to observe these processes as they happen. rsc.orgresearchgate.net In situ and operando characterization techniques, which allow for real-time monitoring of materials and interfaces during device operation, are becoming increasingly important. rsc.orgustb.edu.cn
Key areas for advancement in this field include:
High-Resolution Imaging: Techniques like in situ scanning electron microscopy (SEM) and transmission electron microscopy (TEM) can provide nanoscale visualization of processes like dendrite growth and SEI formation. ustb.edu.cnrsc.org Future developments will likely focus on improving the temporal and spatial resolution of these techniques to capture even faster dynamic events. researchgate.net
Spectroscopic Analysis: Operando techniques such as Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), and electrochemical mass spectrometry can provide detailed chemical information about the evolving SEI. researchgate.netdiva-portal.org Combining multiple in situ techniques can offer a more complete picture of the complex electrochemical reactions involving LiF. diva-portal.org
Probing Buried Interfaces: A significant challenge is to characterize the buried interface between the electrode and the electrolyte. researchgate.net The development of surface-sensitive operando techniques that can probe these solid/liquid interfaces in realistic battery configurations is a major research frontier. researchgate.netchalmers.se
Investigating LiF Formation Mechanisms: In situ methods are critical for elucidating the formation pathways of LiF in the SEI. acs.org For example, studies have used these techniques to investigate whether LiF forms through direct anion reduction or via the electrocatalytic transformation of hydrogen fluoride (HF). acs.orgacs.org
Theoretical Prediction and Validation of New this compound-Based Compositions
Computational modeling and theoretical calculations are powerful tools for accelerating the discovery and design of new materials. umd.edu In the context of LiF, these approaches can provide fundamental insights and guide experimental efforts.
Future research in this area will likely involve:
First-Principles Calculations: Density functional theory (DFT) and other first-principles methods can be used to calculate the fundamental properties of LiF and predict the behavior of new LiF-based materials. umd.eduresearchgate.net For example, such calculations have been used to predict the high voltage of new fluoride cathode materials. researchgate.net
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the dynamic processes of ion transport and interfacial reactions at the atomic scale. aps.orgresearchgate.nete3s-conferences.orge3s-conferences.org These simulations can help to understand the influence of the LiF microstructure on ionic conductivity and plating dynamics. aps.org Enhancing the accuracy of the force fields used in these simulations is an ongoing area of research. inrim.it
High-Throughput Screening: Computational screening of large materials databases can identify promising new LiF-based compositions with desired properties. mit.edu For example, this approach has been used to identify new cathode materials. mit.edu
Predicting Novel Compositions: Theoretical studies can guide the synthesis of novel materials with enhanced properties. For instance, computations can predict the effects of doping on the ionic conductivity and stability of LiF. researchgate.net First-principles calculations have also been used to explore new fluoride cathodes for rechargeable lithium batteries, such as those based on cobalt. researchgate.net Furthermore, research into fluorophosphate (B79755) compounds as potential cathode materials is also an active area. researchgate.net
Q & A
Q. What experimental methods are recommended for synthesizing high-purity lithium fluoride crystals for X-ray diffraction studies?
- Methodology : Use the Bridgman-Stockbarger technique with ultra-dry LiF powder (99.999% purity) under argon atmosphere to minimize oxygen contamination. Post-synthesis, characterize crystals via Laue back-reflection to confirm cubic symmetry . Calibration for X-ray applications requires convex-curved LiF(200) crystals, validated using monochromatic Cu-Kα radiation (λ = 1.5406 Å) with lattice parameter adjustments for curvature-induced strain .
Q. How does this compound’s ionic conductivity vary with temperature, and what models explain this behavior?
- Analysis : LiF exhibits Arrhenius-type conductivity above 500°C, with activation energy ~1.2 eV. Below 300°C, defect-mediated conduction dominates, modeled via Frenkel pair formation. Impurity effects (e.g., Mg²⁺ doping) reduce conductivity by 15–20% due to vacancy trapping .
Q. What spectroscopic techniques are optimal for probing LiF’s electronic structure in thin-film applications?
- Recommendations : Use synchrotron-based XPS to resolve F 1s and Li 1s core levels, paired with UPS for valence band analysis. For defect identification, combine PL spectroscopy (emission at 670 nm under 250 nm excitation) with TEM to map vacancy clusters .
Advanced Research Questions
Q. How do LiF-rich solid electrolyte interphases (SEIs) in lithium-metal batteries influence Coulombic efficiency (CE), and what contradictions exist in current models?
- Critical Findings : While LiF is widely assumed to enhance CE by passivating Li anodes, recent titration data reveal Li₂O (not LiF) as the dominant phase in high-CE (>99%) electrolytes. Cryo-TEM shows Li₂O forms ordered interfacial layers, reducing electron tunneling and Li⁺ depletion . Contradictions arise from XPS artifacts (e.g., sputter-induced LiF enrichment), challenging prior assumptions .
Q. What computational approaches best predict LiF’s thermodynamic stability under extreme conditions (e.g., high pressure, radiation)?
Q. How do LiF-Al composites (e.g., 1-AK7, D16 alloys) balance wear resistance and mechanical strength in aerospace applications?
- Experimental Design : Prepare composites via spark plasma sintering (LiF: 5–15 wt%). Tribological testing under vacuum (10⁻⁶ Torr) shows 10 wt% LiF reduces wear rate by 40% but lowers tensile strength by 12% due to interfacial LiF-Al₂O₃ decohesion. Validate via nanoindentation and SEM-EDS phase mapping .
Q. What novel titration protocols quantify LiF and Li₂O in cycled battery anodes, and how do they address prior analytical limitations?
- Innovation : A two-step titration: (1) React SEI with D₂O to release Li⁺ (quantified via ICP-OES), (2) Treat residue with HF to dissolve LiF, leaving Li₂O for gravimetric analysis. This bypasses XPS depth limitations and salt decomposition artifacts .
Contradictions and Open Problems
- SEI Composition : Despite fluorinated electrolytes being industry-standard, Li₂O’s dominance in high-CE systems suggests oxygenation (not fluorination) is a superior design axis .
- Defect Engineering : LiF’s radiation tolerance in detectors conflicts with its brittleness in composites, requiring trade-off analyses in material selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
